N-Methyl-1H-benzo[d]imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBQFWHUCTZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350307 | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-38-5 | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Methyl 1h Benzo D Imidazol 2 Amine and Its Derivatives
Classical Synthetic Approaches
Traditional methods for the synthesis of the benzimidazole (B57391) ring system, including that of N-Methyl-1H-benzo[d]imidazol-2-amine, predominantly involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile. These reactions often necessitate the use of dehydrating or oxidizing agents to facilitate the final cyclization step.
The cornerstone of classical benzimidazole synthesis is the reaction of an o-phenylenediamine with a suitable one-carbon synthon. For the preparation of 2-aminobenzimidazoles, cyanogen (B1215507) bromide has been a historically significant reagent. The reaction proceeds by the initial formation of a guanidine (B92328) intermediate, which then undergoes cyclization. The N-methyl group can be introduced by using N-methyl-o-phenylenediamine as the starting material.
Another widely employed classical method is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives (such as esters, anhydrides, or nitriles) under acidic conditions and often at high temperatures. appliedpolytech.com This approach is versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.
The condensation of o-phenylenediamines with aldehydes is also a common strategy. This reaction typically requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. appliedpolytech.com
| Precursor 1 | Precursor 2 | Product | Reference |
| N-methyl-o-phenylenediamine | Cyanogen bromide | This compound | peptide.com |
| o-Phenylenediamine | Carboxylic Acid | 2-Substituted-1H-benzimidazole | appliedpolytech.com |
| o-Phenylenediamine | Aldehyde | 2-Substituted-1H-benzimidazole | appliedpolytech.com |
To drive the cyclization of the intermediate formed from the condensation of o-phenylenediamine and a carboxylic acid, strong dehydrating agents are frequently employed. These agents facilitate the removal of a water molecule, leading to the formation of the imidazole (B134444) ring.
Polyphosphoric acid (PPA) is a widely used reagent that serves as both a catalyst and a solvent in these reactions. altabioscience.comacs.org It promotes the condensation at elevated temperatures, typically between 150-250°C. altabioscience.comrsc.org The use of PPA has been successful in the synthesis of various 2-aryl- and 2-alkyl-substituted benzimidazoles. altabioscience.comrsc.org
p-Toluenesulfonic acid (p-TSA) is another effective acidic catalyst for the synthesis of benzimidazoles. ucdavis.edu It can be used in smaller, catalytic amounts compared to PPA and can facilitate the reaction under thermal, solvent-free conditions, which can be advantageous from an environmental perspective. google.compeptide.com Reactions catalyzed by p-TSA often proceed with high yields and in shorter reaction times. google.comchimia.ch
| Dehydrating Agent | Typical Reaction Conditions | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 150-250°C, neat | Good to excellent | altabioscience.comrsc.org |
| p-Toluenesulfonic acid (p-TSA) | Thermal, solvent-free, 80°C | 85-94 | google.compeptide.comchimia.ch |
| Phosphoric acid | Methanol, thermal | 61-89 | nih.govresearchgate.net |
| Hydrochloric acid | Reflux | Moderate to good | chempep.com |
When aldehydes are used as the one-carbon source in condensation reactions with o-phenylenediamines, the initial product is a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole. An oxidation step is then necessary to aromatize the ring system to the corresponding benzimidazole. A variety of oxidizing agents have been employed for this purpose.
Sodium metabisulfite (B1197395) (Na₂S₂O₅) is a cost-effective and commonly used oxidizing agent for this transformation. nih.govtsijournals.com The reaction is often carried out in a mixture of ethanol (B145695) and water under mild conditions. nih.gov This method has been used to synthesize a diverse library of benzimidazole derivatives. ucdavis.edu
Copper(II) acetate (B1210297) is another effective oxidizing agent for this cyclization. nih.gov The reaction is typically performed in an alcoholic solution, and this method, known as the Weidenhagen's method, can provide excellent yields of 2-substituted benzimidazoles. nih.gov More recent protocols have utilized copper(II) acetate in THF at room temperature for the synthesis of 2-aminobenzimidazoles from o-phenylenediamine and trichloroacetonitrile. nih.gov
Other oxidizing agents that have been reported for this transformation include nitrobenzene, benzoquinone, mercuric oxide, lead tetraacetate, and even air. chempep.com Supported gold nanoparticles have also been shown to catalyze the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions without the need for external oxidants. cardiff.ac.uknih.gov
| Oxidizing Agent | Typical Reaction Conditions | Yield (%) | Reference |
| Sodium metabisulfite (Na₂S₂O₅) | Ethanol/Water, Room Temperature, 2h | High | nih.govgoogle.com |
| Copper(II) acetate | Alcoholic solution or THF, Room Temperature | Good to excellent | nih.govnih.gov |
| Air | Various solvents, often with a catalyst | Moderate to high | chempep.com |
| Supported Gold Nanoparticles | CHCl₃:MeOH, 25°C, 2h | 80-96 | cardiff.ac.uknih.gov |
Modern and Eco-Friendly Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches, such as microwave-assisted synthesis and solid-phase synthesis, offer several advantages over classical methods, including shorter reaction times, higher yields, and easier purification.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. semanticscholar.org The synthesis of benzimidazoles is well-suited to this technology.
The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be significantly accelerated under microwave irradiation. appliedpolytech.com For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved in moderate to excellent yields (40 to 99%) using microwave-assisted methods. google.com In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. The use of catalysts like erbium(III) triflate under microwave irradiation has been shown to produce 1,2-disubstituted benzimidazoles in quantitative yields within minutes.
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), MW, 60°C | 5 min | 99.9 | |
| 4-nitro-o-phenylenediamine, Substituted aldehydes | Na₂S₂O₅, MW | Not specified | 40-99 | google.com |
| 4,5-dichloro-1,2-phenylenediamine, Iminoester hydrochlorides | Methanol, MW | Short | Good | |
| o-Phenylenediamine, Carboxylic acids | Catalyst-free, MW | Not specified | Good | tsijournals.com |
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, facilitating purification by simple filtration and washing. This technique has been successfully applied to the synthesis of substituted benzimidazoles.
A key element in solid-phase synthesis is the choice of the resin and the linker, which tethers the growing molecule to the solid support. For the synthesis of benzimidazoles, "traceless" linkers are often preferred, as they are cleaved in a way that leaves no residual functionality on the final product. ucdavis.edu
One strategy involves using a base-cleavable linker, where the final benzimidazole product is released from the resin by treatment with a mild base. ucdavis.edu This approach has been used to synthesize a variety of substituted benzimidazoles in moderate yields and high purity. ucdavis.edu
| Resin/Linker Type | Cleavage Condition | Product Type | Reference |
| Traceless base-cleavable linker on Tentagel resin | Mild base | Substituted benzimidazoles | ucdavis.edu |
| Wang Resin | Trifluoroacetic acid (TFA) | Benzimidazoles with carboxylic acid functionality | altabioscience.comrsc.orgnih.gov |
| Rink Amide Resin | Trifluoroacetic acid (TFA) | 2-Aminobenzimidazoles and other amide derivatives | acs.orgchimia.chnih.govnih.gov |
Green Chemistry Principles in Benzimidazole Synthesis
The application of green chemistry principles to the synthesis of benzimidazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. eprajournals.comchemmethod.com Key strategies include the use of catalysis, solvent-free reaction conditions, and the application of green solvents. eprajournals.combohrium.com
Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high efficiency and selectivity, often under milder conditions than traditional methods. chemmethod.com Both metal-based and metal-free catalytic systems have been successfully employed for the synthesis of benzimidazole derivatives.
Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides a facile route to 2-aminobenzimidazoles. researchgate.net This ligand- and additive-free method is efficient for a variety of substrates, furnishing the products in moderate to excellent yields. researchgate.net Iron catalysts, such as Fe(III)-porphyrin, have been used in one-pot, three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate to produce benzimidazole derivatives in high yields under mild conditions. nih.gov Other approaches have utilized catalysts like ceric ammonium nitrate (B79036) in polyethylene (B3416737) glycol (PEG) or aqueous boric acid solutions at room temperature. chemmethod.com
Table 1: Examples of Catalysis-Driven Syntheses of Benzimidazole Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
| Cobalt / Air | 2-Aminoanilines, Isonitriles | 2-Aminobenzimidazoles | Ligand- and additive-free; aerobic oxidation. researchgate.net |
| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | 2-Substituted Benzimidazoles | One-pot, three-component; domino C-N bond formation. nih.gov |
| Ceric Ammonium Nitrate (CAN) | o-Phenylenediamines, Aldehydes | 2-Substituted Benzimidazoles | Low catalyst loading; PEG as solvent. chemmethod.com |
| K4[Fe(CN)6] | 1,2-Diamines, Aldehydes | 2-Substituted Benzimidazoles | Solvent-free; mild and inexpensive. chemmethod.com |
Eliminating volatile organic compounds (VOCs) by conducting reactions under solvent-free conditions or in green solvents is a significant step towards sustainable synthesis. eprajournals.com
Solvent-free synthesis of benzimidazoles has been achieved through various methods, including microwave irradiation and simple grinding. derpharmachemica.comresearchgate.net For instance, N-substituted-2-chlorobenzimidazoles can be synthesized by physically grinding 2-chlorobenzimidazole (B1347102) with an alkylating agent and K2CO3 at room temperature. derpharmachemica.com Another approach involves the condensation of o-phenylenediamine and aldehydes under solvent-free conditions, which is both simple and economical. asianpubs.org
When solvents are necessary, green alternatives like water, ethanol, or polyethylene glycol (PEG) are preferred. chemmethod.com The synthesis of 2-substituted benzimidazoles has been reported in ethanol at room temperature without a catalyst, yielding nearly quantitative results with high atom economy. bohrium.com Water has also been used as a solvent for the intermolecular cyclization of N-(2-iodoaryl)benzamidines, which proceeds without any added catalyst. chemmethod.com Microwave-assisted synthesis using alumina (B75360) as a catalyst in acetonitrile (B52724) also presents a greener and faster alternative to conventional heating. rjptonline.org
Table 2: Green Solvent and Solvent-Free Approaches to Benzimidazole Synthesis
| Condition | Method | Reactants | Product Type | Yield |
| Solvent-Free | Grinding | 2-Chlorobenzimidazole, Alkylating agent, K2CO3 | N-Alkyl-2-chlorobenzimidazoles | Good derpharmachemica.com |
| Solvent-Free | Microwave Irradiation | o-Phenylenediamine derivatives, Iminoester hydrochloride | 2-Substituted Benzimidazoles | Good researchgate.net |
| Solvent-Free | Heating (70°C) | o-Phenylenediamines, Aldehydes, Ammonium acetate | 2-Substituted Benzimidazoles | High asianpubs.org |
| Green Solvent (Ethanol) | Room Temperature | o-Phenylenediamines, Aldehydes | 2-Substituted Benzimidazoles | Nearly quantitative bohrium.com |
| Green Solvent (PEG-600) | Heating (100°C) | 2-Chlorobenzimidazole, Alkylating agent, K2CO3 | N-Alkyl-2-chlorobenzimidazoles | Good derpharmachemica.com |
| Green Solvent (Water) | Heating (100°C) | N-(2-Iodoaryl)benzamidines | Benzimidazole derivatives | Moderate to High chemmethod.com |
Advanced Synthetic Transformations and Derivatization Approaches
Advanced synthetic methods focus on improving efficiency, reducing the number of reaction steps, and avoiding harsh reagents. These include one-pot procedures, metal-free protocols, and the use of versatile promoters like copper.
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, saving time, resources, and reducing waste. nih.gov A one-pot, three-component synthesis of benzimidazoles has been developed using an Fe(III)-porphyrin catalyst, which proceeds via domino C–N bond formation and cyclization. nih.gov Another efficient one-pot method for producing 2-arylaminobenzimidazoles involves a copper-catalyzed domino C–N cross-coupling reaction. nih.gov This approach addresses issues like the use of expensive catalysts and the low reactivity of certain precursors. nih.govresearchgate.net Furthermore, a visible light-mediated, photocatalyst-free, one-pot synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates has been developed, highlighting a move towards more sustainable energy sources. researchgate.net
The development of metal-free synthetic routes is crucial for avoiding potential contamination of products with toxic heavy metals, which is particularly important in medicinal chemistry. researchgate.net Various metal-free methods for benzimidazole synthesis have been reported. researchgate.netrsc.org
One such method involves the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives mediated by CBr4 in a one-pot reaction. researchgate.net Another notable example is the dehydrogenative coupling of diamines and alcohols using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst with oxygen or air as the oxidant. rsc.org Catalyst-free approaches have also been successful; for example, 2-substituted benzimidazoles can be synthesized by simply reacting o-phenylenediamines with aldehydes in ethanol at room temperature. bohrium.comdntb.gov.ua
Copper catalysis is a powerful tool in the synthesis of benzimidazoles due to its low cost, low toxicity, and high efficiency in promoting C-N bond formation. nih.govbeilstein-journals.org Copper-catalyzed reactions have been extensively used for N-arylation and intramolecular cyclization to form the benzimidazole core. acs.orgresearchgate.netrsc.org
An efficient method for synthesizing 2-aminobenzimidazoles involves a copper(I)-catalyzed domino reaction of o-haloanilines and carbodiimides. acs.org This protocol works well with a range of iodo-, bromo-, and chloroanilines. acs.org Copper(II) oxide nanoparticles have been used as a recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form various benzimidazoles, including 2-aminobenzimidazoles, without the need for external ligands. acs.org Furthermore, copper-catalyzed N-arylation of the benzimidazole core itself is a common derivatization strategy, often employing ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) to facilitate the reaction under mild conditions. researchgate.net
Table 3: Examples of Copper-Promoted Syntheses of Benzimidazole Derivatives
| Copper Source | Ligand/Conditions | Reactants | Product Type | Yield |
| Cu(I) | tert-butoxide | o-Haloanilines, Carbodiimides | 2-Aminobenzimidazoles | Good to Excellent acs.org |
| CuO nanoparticles | Ligand-free, DMSO, Air | o-Bromoaryl derivatives | Substituted Benzimidazoles | Not specified acs.org |
| CuSO4·5H2O | NaOAc, DMSO | 2-Bromoaniline, Thiourea (B124793), Iodobenzene | 2-(N-arylamino)benzimidazoles | Good to High nih.gov |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Benzimidazoles, Aryl halides | N-Aryl Benzimidazoles | Good to Excellent researchgate.net |
Reactions with Active Methylene (B1212753) Reagents
The reaction of 2-aminobenzimidazoles, including N-methylated analogs, with compounds possessing an active methylene group is a cornerstone for the synthesis of fused heterocyclic systems, most notably pyrimido[1,2-a]benzimidazoles. nih.govnih.gov These reactions typically proceed through a multicomponent condensation mechanism, offering an efficient pathway to complex molecular architectures. nih.gov The active methylene compound, characterized by a CH₂ group flanked by two electron-withdrawing groups (such as carbonyl, nitrile, or ester moieties), serves as a key building block. nih.gov
One prevalent strategy involves the three-component reaction of a 2-aminobenzimidazole (B67599), an aldehyde, and an active methylene compound like malononitrile (B47326) or ethyl acetoacetate. nih.govrsc.org This reaction can be catalyzed by various agents, including ZnO@SO₃H@Tropine, under solvent-free conditions, leading to high yields of the corresponding pyrimido[1,2-a]benzimidazole (B3050247) derivatives. rsc.org The mechanism is thought to involve an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-amino group of the benzimidazole and subsequent intramolecular cyclization and dehydration.
Another well-established method is the cyclocondensation with β-keto esters. This reaction can be significantly accelerated using microwave activation, reducing reaction times to mere minutes while achieving excellent product yields. nih.gov Similarly, α,β-unsaturated carbonyl compounds are effective reaction partners for constructing the pyrimido[1,2-a]benzimidazole scaffold, often utilizing reusable heterogeneous catalysts. nih.gov The reaction of 2-aminobenzimidazole with 4-arylidene-2-methyl(phenyl)oxozolin-5-ones in n-butanol also yields pyrimido[1,2-a]benzimidazoles through a proposed mechanism involving the initial attack of the amino group on the lactone carbonyl, followed by ring opening and intramolecular cyclization. researchgate.net
These methodologies, primarily documented for 2-aminobenzimidazole, are directly applicable to this compound. The exocyclic amino group retains its nucleophilicity, allowing it to participate in these condensation and cyclization cascades to produce N-methylated analogs of the resulting fused systems.
Table 1: Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives via Active Methylene Reagents This table is interactive and can be sorted by clicking on the column headers.
| Active Methylene Reagent | Other Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Malononitrile | Various aldehydes | ZnO@SO₃H@Tropine, 120 °C, solvent-free | 4-Imino-pyrimido[1,2-a]benzimidazole-3-carbonitriles | 95-99 | rsc.org |
| β-Keto esters | 2-Aminobenzimidazole | Microwave activation, 3 min | Pyrimido[1,2-a]benzimidazol-4-ones | 74-94 | nih.gov |
| α,β-Unsaturated ketones | 2-Aminobenzimidazole | PAA-g-LDH, solvent-free | Substituted pyrimido[1,2-a]benzimidazoles | >85 | nih.gov |
| β-Bromo-α,β-unsaturated aldehydes | 2-Aminobenzimidazole | Et₃N, MgSO₄, DMF, microwave | Substituted pyrimido[1,2-a]benzimidazoles | Not specified | nih.gov |
| 4-Arylidene-2-phenyloxozolin-5-one | 2-Aminobenzimidazole | n-Butanol, reflux | 2-Benzamido-pyrimido[1,2-a]benzimidazoles | Satisfying | researchgate.net |
Functional Group Interconversions
Functional group interconversion (FGI) is a critical strategy for modifying a core molecular structure to fine-tune its properties or to prepare it for subsequent reactions. For derivatives of this compound, several FGIs can be envisioned or have been demonstrated on analogous systems. These transformations can occur at the benzimidazole nitrogen, the exocyclic amine, or on substituents attached to the benzene (B151609) ring.
One common transformation is the modification of the exocyclic amino group. For instance, in a related series, the 2-amino group of 1H-benzo[d]imidazol-2-amine was acylated using a piperidine-based carboxylic acid, followed by N-methylation of the resulting amide nitrogen using methyl iodide. scispace.com This demonstrates the feasibility of converting the secondary amine in this compound into a tertiary amide and subsequent modifications.
Another key site for FGI is the unsubstituted nitrogen atom of the benzimidazole ring (N1). This nitrogen can be arylated, for example, by reaction with 4-chloro-2-(methylthio)pyrimidine using sodium hydride as a base. nih.gov The resulting methylthio group can then be oxidized to a more reactive methylsulfonyl group using an oxidizing agent like oxone. This sulfonyl group acts as an excellent leaving group, allowing for nucleophilic substitution to introduce various amine-linked side chains. nih.gov While the target compound is already methylated at one nitrogen, this illustrates a powerful strategy for functionalizing the benzimidazole core in related precursors.
Furthermore, substituents on the aromatic ring can be manipulated. For example, if the starting material contained a nitro group, it could be reduced to an amine, which could then undergo a host of further reactions such as diazotization or acylation. Conversely, an amino group could be converted into various other functionalities. The conversion of alcohols to halides or sulfonates, and the subsequent displacement with nucleophiles like azides or cyanides, are standard FGI techniques that can be applied to derivatives bearing these functional groups. vanderbilt.edu
Table 2: Examples of Functional Group Interconversions on Benzimidazole Scaffolds This table is interactive and can be sorted by clicking on the column headers.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Application/Example | Reference |
|---|---|---|---|---|
| Secondary Amine (exocyclic) | Methyl iodide | Tertiary Amine | N-methylation of a benzimidazole derivative. | scispace.com |
| Imidazole N-H | 4-Chloro-2-(methylthio)pyrimidine, NaH, DMF | N-Arylated Imidazole | Introduction of a pyrimidine (B1678525) substituent on the benzimidazole core. | nih.gov |
| Methylthio (-SMe) | Oxone, MeOH/H₂O | Methylsulfonyl (-SO₂Me) | Activation of a substituent for subsequent nucleophilic substitution. | nih.gov |
| Methylsulfonyl (-SO₂Me) | Various primary/secondary amines | Amino (-NR¹R²) | Coupling of side chains to the benzimidazole-pyrimidine core. | nih.gov |
| Alcohol (-OH) | Sulfonyl chloride (e.g., TsCl, MsCl) | Sulfonate Ester (-OTs, -OMs) | Creation of a good leaving group for Sₙ2 reactions. | vanderbilt.edu |
| Halide (-Cl, -Br) | Sodium azide (B81097) (NaN₃) | Azide (-N₃) | Introduction of an azide for subsequent reduction to an amine or click chemistry. | ub.edu |
Advanced Spectroscopic and Computational Characterization of N Methyl 1h Benzo D Imidazol 2 Amine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the structural elucidation of novel or synthesized chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework.
NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of the molecular structure. For benzimidazole (B57391) derivatives, NMR is particularly useful for confirming the substitution pattern on the aromatic ring and identifying the nature of substituents on the imidazole (B134444) moiety. arabjchem.orgnih.gov
The ¹H-NMR spectrum of N-Methyl-1H-benzo[d]imidazol-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons attached to the nitrogen atoms of the benzimidazole ring.
The four protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 7.6 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the fused imidazole ring. In the parent 2-aminobenzimidazole (B67599), the aromatic protons appear as two multiplets around 7.12 ppm and 6.86 ppm in DMSO-d₆. A similar pattern is anticipated for the N-methyl derivative.
A singlet corresponding to the three protons of the N-methyl group (N-CH₃) is expected. The chemical shift for such a group is typically in the range of δ 2.8 to 3.1 ppm. For comparison, the methyl group at the 2-position in 2-methylbenzimidazole (B154957) appears at approximately δ 2.5 ppm. researchgate.net The protons on the nitrogen atoms (the imidazole N-H and the amine N-H) are expected to be exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In many benzimidazole systems, the imidazole N-H proton is often observed as a broad signal at a lower field, sometimes exceeding δ 10.0 ppm. ias.ac.in
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C₄-H, C₅-H, C₆-H, C₇-H) | 7.0 - 7.6 | Multiplet (m) | Represents the four protons on the fused benzene ring. |
| N-Methyl (N-CH₃) | 2.8 - 3.1 | Singlet (s) | Corresponds to the three protons of the methyl group. |
| Imidazole (N₁-H) | > 10.0 | Broad Singlet (br s) | Position is solvent and concentration dependent; exchangeable. |
| Amine (N₂-H) | Variable | Broad Singlet (br s) | Position is highly variable and may not always be observed; exchangeable. |
The ¹³C-NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, a total of eight distinct carbon signals are anticipated, assuming free rotation of the methyl group and depending on tautomeric equilibrium effects in solution. arabjchem.org
The most downfield signal is typically the C₂ carbon, which is directly bonded to three nitrogen atoms. In benzimidazole derivatives, this signal often appears in the range of δ 150-160 ppm. For instance, the C₂ signal in 2-methylbenzimidazole is observed at approximately δ 151.7 ppm. chemicalbook.com The carbons of the benzene ring (C₄, C₅, C₆, C₇) and the bridgehead carbons (C₃ₐ, C₇ₐ) are expected to resonate in the typical aromatic region of δ 110-145 ppm. The specific shifts are determined by their position relative to the fused imidazole ring. Due to rapid proton exchange (tautomerism) between the two nitrogen atoms in the imidazole ring, pairs of carbons (C₄/C₇ and C₅/C₆) can become chemically equivalent, leading to fewer than expected signals in the aromatic region. mdpi.com However, in N-substituted benzimidazoles where tautomerism is blocked, distinct signals for all carbons are generally observed. nih.gov The N-methyl carbon (N-CH₃) is expected to produce a signal in the aliphatic region, typically around δ 25-35 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C₂ (Imidazole) | 150 - 160 | Carbon atom of the guanidinic system (N-C=N). |
| C₃ₐ, C₇ₐ (Bridgehead) | 130 - 145 | Fused carbons shared between the benzene and imidazole rings. |
| C₄, C₅, C₆, C₇ (Aromatic) | 110 - 130 | Signals for the four carbons of the benzene moiety. |
| N-CH₃ (Methyl) | 25 - 35 | Aliphatic carbon of the N-methyl group. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its N-H, C-H, C=N, and C=C bonds.
N-H Stretching: The imidazole N-H group typically exhibits a broad absorption band in the region of 3200-2600 cm⁻¹, which is characteristic of hydrogen-bonded N-H groups in benzimidazole systems. nih.gov The secondary amine (N-H) of the methylamino group is expected to show a sharper absorption band around 3400-3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic ring are expected in the 1650-1450 cm⁻¹ region. These bands are often strong and provide a characteristic fingerprint for the benzimidazole core. researchgate.net
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring typically appear as strong bands in the 900-690 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (Amine) | 3400 - 3300 | -NH(CH₃) |
| N-H Stretch (Imidazole) | 3200 - 2600 | Imidazole Ring |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |
| Aliphatic C-H Stretch | 2960 - 2850 | -CH₃ |
| C=N / C=C Stretch | 1650 - 1450 | Imidazole & Benzene Rings |
| Aromatic C-H Bend | 900 - 690 | Benzene Ring |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (molecular formula C₈H₉N₃), the exact mass is 147.0796 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 147. According to data from the NIST Mass Spectrometry Data Center, the spectrum of this compound indeed shows its most abundant peak (base peak) at m/z 147. nih.gov
The fragmentation pattern provides further structural confirmation. The second most intense peak is observed at m/z = 118. nih.gov This significant fragment likely corresponds to the loss of a neutral hydrogen cyanide (HCN) molecule followed by the loss of a hydrogen radical, or the loss of an ethylenimine radical (•CH₂NH), a common fragmentation pathway for benzimidazoles that involves ring cleavage. A peak at m/z = 146, corresponding to the loss of a single hydrogen atom ([M-H]⁺), is also observed. nih.gov
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 147 | [C₈H₉N₃]⁺ | Molecular Ion (M⁺), Base Peak. nih.gov |
| 146 | [C₈H₈N₃]⁺ | Loss of a hydrogen radical ([M-H]⁺). nih.gov |
| 118 | [C₇H₆N₂]⁺ | Likely loss of •CH₂NH or HCN + H• from the molecular ion. nih.gov |
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry Studies
Computational chemistry serves as a powerful tool to complement experimental data, offering a theoretical framework for understanding the intrinsic properties of this compound. These studies enable the prediction of molecular geometries, spectroscopic parameters, and electronic behavior, which are crucial for rationalizing its chemical reactivity and potential applications.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. nih.gov DFT calculations for this compound and related benzimidazole derivatives are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netnih.gov
The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For this compound, the benzimidazole core is expected to be largely planar. mdpi.com The optimization process refines bond lengths, bond angles, and dihedral angles to predict the most favorable conformation.
Theoretical calculations on related benzimidazole structures, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have shown that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net For this compound, the key parameters of interest include the C-N bond lengths within the imidazole ring, the bond connecting the exocyclic nitrogen, and the orientation of the methyl group relative to the benzimidazole plane.
Conformational analysis would investigate the rotational barrier around the C2-N(methyl) bond. It is anticipated that the methyl group will adopt a conformation that minimizes steric hindrance with the hydrogen atom on the N1 position of the benzimidazole ring. The planarity of the benzimidazole ring system is a key feature, with minor distortions possible depending on intermolecular interactions in the solid state. mdpi.com
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-N(amino) | ~1.37 |
| Bond Length (Å) | N1-C2 | ~1.38 |
| Bond Length (Å) | C2-N3 | ~1.38 |
| Bond Angle (°) | N1-C2-N3 | ~108 |
| Bond Angle (°) | C2-N(amino)-H | ~117 |
Note: The data in the table is based on typical values for 2-aminobenzimidazole derivatives found in the literature and serves as an illustrative example.
DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. numberanalytics.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net For benzimidazole derivatives, characteristic vibrational modes include N-H stretching, aromatic C-H stretching, C=N stretching, and ring breathing modes. researchgate.net The calculated vibrational spectrum for this compound would show a characteristic N-H stretching frequency around 3400 cm⁻¹, aromatic C-H stretching vibrations above 3000 cm⁻¹, and the C-N stretching of the amino group. The introduction of the methyl group would introduce new vibrational modes corresponding to C-H stretching and bending of the methyl group itself.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. researchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The ¹³C NMR spectrum would show signals for the carbon atoms of the benzimidazole ring and the methyl carbon. Studies on 1-methyl-benzimidazole have shown that the chemical shifts of the C4 and C7 carbons are particularly sensitive to the electronic environment and can be used to study tautomeric equilibria. mdpi.com
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (imidazole) | Stretching | 3400 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2900 - 3000 |
| C=N | Stretching | 1610 - 1640 |
| C-N (amino) | Stretching | 1300 - 1350 |
Note: The data in the table is based on typical values for substituted benzimidazoles and serves as an illustrative example.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net
The HOMO represents the ability of a molecule to donate electrons. For 2-aminobenzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring system and the exocyclic amino group. researchgate.net The electron density of the HOMO is expected to be concentrated on the π-system of the fused rings and the nitrogen atom of the amino group. The energy of the HOMO is related to the ionization potential of the molecule. The presence of the electron-donating methyl group attached to the exocyclic nitrogen in this compound is expected to raise the energy of the HOMO compared to the unsubstituted 2-aminobenzimidazole, thereby increasing its electron-donating capacity.
The LUMO represents the ability of a molecule to accept electrons. In benzimidazole derivatives, the LUMO is generally distributed over the entire benzimidazole ring system and often has antibonding character. researchgate.net The energy of the LUMO is related to the electron affinity of the molecule. The distribution of the LUMO indicates the likely sites for nucleophilic attack. For this compound, the LUMO is expected to be delocalized across the aromatic system. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions; a smaller gap suggests that the molecule can be more easily excited. nih.gov Computational studies on various benzimidazole derivatives have shown that the HOMO-LUMO gap is a critical parameter for understanding their chemical reactivity and biological activity. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: The data in the table represents typical values for benzimidazole derivatives from DFT calculations and serves as an illustrative example.
Natural Bond Orbital (NBO) Analysis for Electron Transfer Mechanisms
Natural Bond Orbital (NBO) analysis is a powerful computational method that examines the interactions between orbitals to understand electron delocalization, charge transfer, and the stability of a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions and greater molecular stability.
For benzimidazole derivatives, NBO analysis typically reveals significant hyperconjugative interactions. These interactions often involve the delocalization of lone pair (n) electrons from nitrogen and oxygen atoms into anti-bonding (σ* or π*) orbitals of adjacent bonds, as well as π-electron delocalization within the aromatic system.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N (amino) | π(N=C of imidazole) | Data not available in literature | n → π |
| LP(1) N (imidazole) | π(C=C of benzene ring) | Data not available in literature | n → π |
| π(C=C of benzene) | π(C=N of imidazole) | Data not available in literature | π → π |
| σ(C-H of methyl) | σ(N-C of imidazole) | Data not available in literature | σ → σ |
Note: Specific stabilization energy values for this compound are not publicly available in the reviewed literature. The table represents the expected significant interactions based on studies of analogous benzimidazole derivatives.
Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surface Analysis
Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) surface analyses are vital tools for predicting the reactive behavior of a molecule. These methods calculate and visualize the electrostatic potential on the electron density surface of a molecule. The resulting map displays regions of positive, negative, and neutral potential, which are crucial for understanding intermolecular interactions, particularly electrophilic and nucleophilic attacks.
The color-coded MESP map provides an intuitive guide to reactivity:
Red regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack.
Blue regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.
Green regions: Represent neutral or near-zero potential.
For this compound, the MESP surface is expected to show the most negative potential (red) localized around the nitrogen atoms of the imidazole ring and the exocyclic amino group, due to their lone pairs of electrons. These sites are the primary centers for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive potential (blue), making them potential sites for nucleophilic interactions. This analysis helps in predicting how the molecule will interact with other reagents or biological targets.
| Atomic Site | Predicted MESP Value Range (a.u.) | Reactivity Implication |
|---|---|---|
| Imidazole Ring Nitrogens | Negative | Susceptible to electrophilic attack |
| Exocyclic Amino Nitrogen | Most Negative | Primary site for electrophilic attack |
| Amino Hydrogens | Positive | Susceptible to nucleophilic attack |
| Aromatic Ring Hydrogens | Positive | Susceptible to nucleophilic attack |
Note: Precise MESP values for this compound are not available in surveyed literature. The table indicates the expected potential distributions based on general principles and studies of similar molecules.
Global Reactivity Descriptors
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).
For this compound, these descriptors provide a quantitative measure of its chemical behavior. A relatively small chemical hardness would suggest higher reactivity, which is often a desirable trait for molecules designed for specific chemical interactions.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| EHOMO | - | Data not available |
| ELUMO | - | Data not available |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Chemical Hardness (η) | (I - A) / 2 | Data not available |
| Chemical Softness (S) | 1 / 2η | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Data not available |
| Electrophilicity Index (ω) | μ² / 2η | Data not available |
Note: Specific calculated values for the global reactivity descriptors of this compound are not publicly available. The table outlines the descriptors that would be calculated in such a study.
Computational Models for Solvent Effects (e.g., PCM, Onsager Model)
The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) and the Onsager model are two such implicit solvation models where the solvent is treated as a continuous medium with a specific dielectric constant (ε) rather than as individual molecules.
Onsager Model: This model places the solute molecule in a spherical cavity within the solvent continuum. It is an older and simpler model, often used for initial approximations.
Polarizable Continuum Model (PCM): This is a more sophisticated model that creates a more realistic, molecule-shaped cavity in the dielectric continuum. It provides a more accurate representation of the solute-solvent electrostatic interactions. Different variations of PCM, like the Integral Equation Formalism PCM (IEFPCM), are widely used.
These models are used to calculate properties such as solvation free energy, and to study how the molecular geometry, electronic structure, and spectroscopic properties change from the gas phase to a solution phase. For a molecule like this compound, which has polar N-H bonds and lone pairs, solvent effects are expected to be significant. In polar solvents, the charge distribution of the molecule would be further polarized, which could affect its reactivity and stability. For instance, studies on similar benzimidazole derivatives have shown that increasing the polarity of the solvent can influence the stability of different conformers and alter the energies of the frontier molecular orbitals.
| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Property (e.g., Solvation Free Energy) |
|---|---|---|---|
| Gas Phase | 1.0 | N/A | Reference Energy (Data not available) |
| Water | 78.39 | PCM/IEFPCM | Data not available |
| Ethanol (B145695) | 24.55 | PCM/IEFPCM | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | PCM/IEFPCM | Data not available |
Note: Specific calculations of solvent effects on this compound are not available in the public domain. The table illustrates how such data would be presented.
Chemical Reactivity and Derivatization Pathways of N Methyl 1h Benzo D Imidazol 2 Amine
Oxidation Reactions and N-Oxide Derivative Formation
The oxidation of tertiary amines and nitrogen-containing heterocyclic compounds to their corresponding N-oxides is a well-established transformation. google.comacs.org For N-Methyl-1H-benzo[d]imidazol-2-amine, oxidation can potentially occur at several nitrogen atoms. The pyridine-like N3 atom of the imidazole (B134444) ring and the nitrogen of the exocyclic methylamino group are potential sites for N-oxide formation.
N-oxides are often formed as metabolites of tertiary amine drugs and can also be synthesized using various oxidizing agents. google.comnih.gov Common reagents for N-oxidation include hydrogen peroxide (H2O2), often in the presence of catalysts or mediators, and peroxy acids. acs.orgresearchgate.net The formation of N-oxides from tertiary amines is a known metabolic pathway in biological systems, though the extent of this conversion is unpredictable. google.com While specific studies detailing the N-oxidation of this compound are not extensively documented, the general reactivity of similar structures suggests its susceptibility to such reactions. The introduction of an oxygen atom leads to a downfield shift of neighboring protons in 1H NMR spectra, which is a useful characteristic for identifying N-oxide formation. acs.org
Reduction Reactions and Amine Derivative Synthesis
Reduction reactions involving this compound are less commonly reported compared to its other derivatizations. The benzimidazole (B57391) ring is aromatic and generally stable to reduction under mild conditions. However, catalytic hydrogenation under more forcing conditions can lead to the saturation of the benzene (B151609) portion of the molecule.
More frequently, reduction reactions are employed in the synthesis of benzimidazole precursors rather than in the modification of the pre-formed ring system. For instance, a common synthetic route to benzimidazoles involves the reduction of a nitro group on a benzene ring to an amine, followed by cyclization. This is often achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.govacs.org
Electrophilic Substitution Reactions on the Benzimidazole Ring
The benzimidazole ring system is susceptible to electrophilic substitution reactions, primarily on the fused benzene ring at positions 4, 5, 6, and 7. chemicalbook.comacs.org The exocyclic N-methylamino group at the 2-position is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to the imidazole fusion points. byjus.com This means that electrophilic attack is most likely to occur at the 4, 5, 6, and 7 positions of the benzimidazole core.
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. byjus.com However, the high reactivity of the aromatic amine can lead to multiple substitutions and side reactions. byjus.com To achieve selective mono-substitution, it is often necessary to protect the activating amino group. This is typically done by acetylation with acetic anhydride, which reduces the activating effect of the group by delocalizing the nitrogen lone pair through resonance with the carbonyl oxygen. byjus.com After the desired electrophilic substitution is performed, the protecting acetyl group can be removed by hydrolysis to yield the substituted amine derivative. byjus.com
Nucleophilic Substitution Reactions on the Benzimidazole Ring
Nucleophilic substitution reactions on the benzimidazole ring are generally less facile than electrophilic substitutions due to the electron-rich nature of the aromatic system. However, the C2 position of the imidazole ring is electron-deficient due to the influence of the two adjacent nitrogen atoms and is thus the most probable site for nucleophilic attack. chemicalbook.comresearchgate.net In this compound, this position is already substituted. Therefore, nucleophilic substitution at C2 would require the displacement of the methylamino group, which is not a good leaving group under normal conditions.
Nucleophilic aromatic substitution (SNAr) on the benzene portion of the molecule is possible if a suitable leaving group, such as a halogen, is present at one of the ring positions (4, 5, 6, or 7) along with an activating electron-withdrawing group. researchgate.net The synthesis of various 2-(N-acyl)-aminobenzimidazoles has been reported using SNAr reactions as a key step in assembling the final ring system. researchgate.net
Cyclization and Heterocycle Formation Reactions
The 2-amino group of benzimidazole derivatives is a versatile handle for constructing fused heterocyclic systems. This compound can participate in various cyclization reactions to form polycyclic compounds with potential biological activities.
A common pathway to fused thiazole (B1198619) systems involves the reaction of a 2-aminobenzimidazole (B67599) with a reagent containing a two-carbon unit and a sulfur atom. For example, reaction with α-haloketones leads to the formation of benzo[d]imidazo[2,1-b]thiazole derivatives. nih.govrsc.org This reaction proceeds via initial N-alkylation of the endocyclic N1 or the exocyclic amino group, followed by intramolecular cyclization with the elimination of water. The reaction of 2-aminothiazole (B372263) with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one in refluxing ethanol (B145695) is an example of this type of heterocycle formation. nih.gov
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 2-Aminobenzothiazole | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 5-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine | nih.gov |
| 2-Aminothiophenol | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 5-(4H-Benzo[b] nih.govresearchgate.netthiazin-3-yl)-N,4-dimethylthiazol-2-amine | nih.gov |
This table is interactive and showcases examples of thiazole derivative synthesis.
Thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) derivatives, can be synthesized from benzimidazole precursors. isres.org A general route involves the conversion of a benzimidazole derivative into a thiosemicarbazide (B42300) intermediate, which is then cyclized. For instance, 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides can be cyclized to form 5-[(2-(substitutedphenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amines. researchgate.net The cyclization is typically achieved by heating with an acid catalyst, which facilitates the dehydration and ring closure. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is of significant interest due to its presence in various biologically active compounds. isres.orgnih.gov
| Benzimidazole Intermediate | Reagent | Product | Reference |
| 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides | Acid catalyst (e.g., H2SO4) | 5-[(2-(substitutedphenyl)-1H-benzimidazol-1-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amines | researchgate.net |
| 2-amino-5-(substituted)-1,3,4-thiadiazole | Various | Diverse biologically active derivatives | nih.gov |
This table is interactive and illustrates the synthesis of thiadiazole derivatives from benzimidazole precursors.
Formation of Thiophene (B33073) Derivatives
The synthesis of thiophene derivatives from this compound can be conceptually approached through reactions that construct the thiophene ring. A common method for synthesizing 2-aminothiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.orgsemanticscholar.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org
While direct examples of the Gewald reaction with this compound are not extensively documented, the general mechanism suggests its potential applicability. In a hypothetical scenario, a β-ketoester or a related active methylene (B1212753) compound could be reacted with sulfur and this compound, where the latter would act as the amine component.
A plausible synthetic route could involve the reaction of a suitable precursor derived from this compound. For instance, if the amino group is transformed into a cyanomethyl group, this derivative could then participate in a Gewald reaction with an aldehyde or ketone and sulfur to yield a thiophene ring fused or linked to the benzimidazole core. researchgate.net
The following table outlines a conceptual pathway for the synthesis of a thiophene derivative based on the principles of the Gewald reaction.
Table 1: Conceptual Synthesis of a Thiophene Derivative via a Modified Gewald Reaction
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Chloroacetonitrile | Base (e.g., NaH), DMF | 2-(Cyanomethylamino)-N-methyl-1H-benzo[d]imidazole |
| 2 | 2-(Cyanomethylamino)-N-methyl-1H-benzo[d]imidazole, Acetone, Sulfur | Base (e.g., Morpholine), Ethanol, Reflux | 2-Amino-3-cyano-4-methyl-5-(N-methyl-1H-benzo[d]imidazol-2-yl)thiophene |
Pyran and Pyrazole (B372694) Derivative Synthesis
The synthesis of pyran and pyrazole derivatives from this compound can be achieved through various cyclocondensation reactions. These reactions often utilize the nucleophilicity of the amino group to react with suitable bifunctional electrophiles.
Pyran Derivatives: The formation of pyran rings often involves the reaction of a nucleophile with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. While specific examples starting directly from this compound are not prevalent, general methodologies for pyran synthesis can be adapted. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound is a common route to 2-amino-3-cyano-4H-pyrans. researchgate.netarabjchem.orgnih.gov In a potential adaptation, this compound could act as the nucleophile in reactions with pyran-2-one derivatives to form fused heterocyclic systems. imist.ma
Pyrazole Derivatives: The synthesis of pyrazole rings typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. To synthesize a pyrazole derivative from this compound, the amino group would first need to be converted into a hydrazine group. This can be achieved through diazotization followed by reduction. The resulting hydrazine derivative can then be reacted with a variety of 1,3-dielectrophiles to form the pyrazole ring.
A more direct approach involves the reaction of 2-aminobenzimidazoles with chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netnih.gov The reaction proceeds through a Michael addition of the amino group to the enone system, followed by cyclization and dehydration to afford the pyrazole ring. This methodology has been successfully applied to 2-aminobenzimidazole and can be extrapolated to its N-methylated counterpart. researchgate.net
The following table summarizes a synthetic approach to pyrazole derivatives from 2-aminobenzimidazoles.
Table 2: Synthesis of Pyrazole Derivatives from 2-Aminobenzimidazoles and Chalcones
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |
| 2-Aminobenzimidazole | Substituted Chalcone | Ethanol, NaOH, Reflux | 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivative | researchgate.net |
| 2-Acetylbenzimidazole | Aromatic Aldehyde | Ethanolic KOH | Benzimidazole chalcone | nih.gov |
| Benzimidazole chalcone | Isoniazid | - | (3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | nih.gov |
Benzamide (B126) and Carboxamide Derivatives
The formation of benzamide and carboxamide derivatives is a straightforward derivatization of this compound, leveraging the nucleophilicity of the exocyclic amino group. This reaction typically involves the acylation of the amine with a benzoyl chloride, a carboxylic acid anhydride, or a carboxylic acid activated with a coupling agent.
A specific example is the synthesis of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide. In this multi-step synthesis, 1-methyl-1H-benzo[d]imidazol-2-amine is reacted with an activated thiazole-4-carboxylic acid derivative. The reaction is carried out in dimethylformamide (DMF) using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. researchgate.net
General procedures for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives have also been reported, which can be adapted for the N-methylated analog. researchgate.net These methods often involve a one-pot synthesis from N-Methylbenzene-1,2-diamine and a benzoyl isothiocyanate or a related precursor. imist.ma
The following table provides an example of a carboxamide derivative synthesis.
Table 3: Synthesis of a Carboxamide Derivative of this compound
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |
| 1-methyl-1H-benzo[d]imidazol-2-amine | 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid | HBTU, DIPEA, DMF, 0°C to room temperature | N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benz-amido)thiazole-4-carboxamide | researchgate.net |
Reactivity Towards Specific Reagents (e.g., Isothiocyanates, Benzaldehyde, Hydrazonyl Chlorides)
The exocyclic amino group of this compound is a key site for reactions with various electrophilic reagents, leading to a wide array of functionalized benzimidazole derivatives.
Isothiocyanates: The reaction of amines with isothiocyanates is a well-established method for the synthesis of thiourea (B124793) derivatives. chemrxiv.orgrsc.org The nucleophilic amino group of this compound readily attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea. This reaction is typically carried out in a suitable solvent such as ethanol or DMF and may be facilitated by gentle heating. The reaction of 2-aminobenzimidazoles with isothiocyanates has been reported to proceed efficiently to yield the corresponding thiourea derivatives. nih.govnih.gov
Benzaldehyde: The reaction of 2-aminobenzimidazoles with aldehydes, such as benzaldehyde, can proceed through several pathways depending on the reaction conditions. A simple condensation reaction can lead to the formation of a Schiff base (imine). However, in the presence of other reagents, more complex structures can be formed. For instance, a three-component reaction of 2-aminobenzimidazole, benzaldehyde, and dimedone can yield benzimidazoloquinazolinone derivatives. researchgate.netresearchgate.net The initial step of this reaction is likely the formation of an imine between the 2-aminobenzimidazole and benzaldehyde. rasayanjournal.co.in
Hydrazonyl Chlorides: Hydrazonoyl chlorides are versatile reagents for the synthesis of various heterocyclic compounds. scirp.orgnih.govresearchgate.net They can react with nucleophiles, such as the amino group of this compound, to form substituted hydrazones, which can then undergo intramolecular cyclization to yield a variety of five- and six-membered heterocyclic rings, including pyrazoles, triazoles, and thiadiazoles. The specific product formed depends on the structure of the hydrazonoyl chloride and the reaction conditions employed. While direct reactions with this compound are not extensively reported, the general reactivity of hydrazonoyl chlorides with amines suggests that this would be a fruitful area for derivatization.
The following table summarizes the expected products from the reaction of this compound with these specific reagents.
Table 4: Reactivity of this compound with Specific Reagents
| Reagent | Reaction Type | Expected Product |
| Phenyl isothiocyanate | Nucleophilic addition | N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N'-phenylthiourea |
| Benzaldehyde | Condensation | N-Benzylidene-1-methyl-1H-benzo[d]imidazol-2-amine (Schiff base) |
| N-Aryl-C-ethoxycarbonylhydrazonoyl chloride | Nucleophilic substitution followed by cyclization | 1-Aryl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)amino-1H-pyrazole-4-carboxylate |
Biological Activities and Molecular Mechanisms of N Methyl 1h Benzo D Imidazol 2 Amine Derivatives
Anticancer Activity and Therapeutic Potential
The core structure of N-Methyl-1H-benzo[d]imidazol-2-amine serves as a versatile scaffold for the design and synthesis of novel anticancer agents. These derivatives have demonstrated considerable efficacy in preclinical studies, showcasing their ability to inhibit the growth of various cancer cells and induce programmed cell death.
A primary hallmark of cancer is uncontrolled cell proliferation. Numerous studies have highlighted the potent anti-proliferative effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized, with several compounds exhibiting significant growth inhibition. Specifically, compounds 11a , 12a , and 12b showed 50% growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μM across a panel of 60 human cancer cell lines. nih.govacs.org
Similarly, another study on (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives found that compound 8l displayed significant cytotoxic activity against MDA-MB-231 and 4T1 cancer cells with IC50 values of 3.26 ± 0.24 μM and 5.96 ± 0.67 μM, respectively. researchgate.netnih.gov Furthermore, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized, with compounds 6c and 6h-j exhibiting excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. nih.gov
These findings underscore the ability of these derivatives to effectively halt the proliferation of cancer cells, a crucial aspect of their therapeutic potential. The anti-proliferative activity is often dose-dependent and varies based on the specific chemical substitutions on the benzimidazole (B57391) core. nih.gov
Beyond inhibiting proliferation, a key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. This process is essential for eliminating malignant cells.
For example, the compound RDS 60 , a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative, was shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. mdpi.com Similarly, compound 8l was found to induce apoptosis in MDA-MB-231 cells, characterized by the activation of caspase-3 and an increased expression of cleaved PARP, alongside a shift in the Bax/Bcl-2 ratio favoring apoptosis. researchgate.netnih.gov
The induction of apoptosis is often linked to the ability of these compounds to arrest the cell cycle at specific phases. For instance, compounds 11a , 12a , and 12b were found to cause a prominent G2/M phase arrest in cancer cells, indicating that the DNA damage induced by these compounds is challenging for the cells to repair. nih.govacs.org Another compound, 12e , was shown to cause an increase in the S-phase and G1 phase of the cell cycle, preventing cancer cells from initiating DNA division. nih.gov
The anticancer activity of this compound derivatives has been evaluated against a wide spectrum of cancer cell lines, demonstrating their broad applicability.
Human Cancer Cell Panel (NCI-60): A number of derivatives, including compounds 11a , 12a , and 12b , were screened against the National Cancer Institute's panel of 60 human cancer cell lines. nih.govacs.org These compounds showed potent activity with GI50 values in the micromolar range, indicating a broad spectrum of activity against leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, and kidney. nih.gov
Breast Cancer: Several studies have focused on breast cancer cell lines. For instance, compound 8l showed significant cytotoxicity against MDA-MB-231 and 4T1 cells. researchgate.netnih.gov Another study found that a specific benzimidazole derivative was highly active against the MCF-7 human breast adenocarcinoma cell line. researchgate.net
Glioblastoma: The effect of imidazole (B134444) derivatives has been investigated on U-87 MG glioblastoma cell lines. nih.govresearchgate.net These studies revealed that the compounds could decrease cell viability in a dose-dependent manner. nih.govresearchgate.net
Other Cancer Cell Lines: The cytotoxic potential of these derivatives has also been tested against various other human cancer cell lines, including prostate (PC-3 and DU-145), lung (A549), gastric (HGC-27), cervical (HeLa), and colon (HCT-116) cancer cells. researchgate.netnih.gov
The following interactive table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| 11a, 12a, 12b | NCI-60 Panel | 0.16 - 3.6 μM (GI50) | nih.govacs.org |
| 8l | MDA-MB-231 (Breast) | 3.26 ± 0.24 μM (IC50) | researchgate.netnih.gov |
| 8l | 4T1 (Breast) | 5.96 ± 0.67 μM (IC50) | researchgate.netnih.gov |
| 6c, 6h, 6i | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 μM (IC50) | nih.gov |
| 7s | MCF-7 (Breast) | 1.2 μM (IC50) | researchgate.net |
| 7s | Hep-G2 (Liver) | 13.3 μM (IC50) | researchgate.net |
The development of this compound derivatives aligns with the principles of targeted cancer therapy. rsc.org These compounds are designed to interact with specific molecular targets that are crucial for the growth and survival of cancer cells, thereby offering a more precise and potentially less toxic alternative to traditional chemotherapy. rsc.org
Researchers are exploring these derivatives as inhibitors of various kinases, which are key players in the signaling pathways that regulate cell proliferation and survival. nih.gov For example, some derivatives have been designed as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and CDK2. nih.gov This multi-targeted approach can be particularly effective in overcoming drug resistance, a major challenge in cancer treatment.
The anticancer effects of this compound derivatives are mediated by their interaction with specific molecular targets within cancer cells. Enzyme inhibition is a prominent mechanism through which these compounds exert their therapeutic effects.
Human Topoisomerase I (Hu Topo I): This enzyme plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. Its inhibition leads to DNA damage and ultimately cell death. Several this compound derivatives have been identified as potent inhibitors of Hu Topo I. nih.govacs.org For instance, compound 12b was found to inhibit the relaxation of DNA by Hu Topo I with an IC50 of 16 μM. nih.govacs.org This inhibitory activity is a key contributor to the observed G2/M cell cycle arrest and anticancer effects of these compounds. nih.govacs.org
Casein Kinase 1δ/ε (CK1δ/ε): CK1δ is a serine/threonine kinase that is overexpressed in various cancers and is involved in modulating critical cellular processes such as the cell cycle, DNA repair, and apoptosis. researchgate.netnih.govmdpi.com Specific 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of CK1δ. nih.gov For example, compounds 5 and 6 were found to be potent inhibitors of CK1δ with IC50 values of 0.040 and 0.042 μM, respectively. nih.gov These compounds act as ATP-competitive inhibitors, effectively blocking the kinase activity even at high ATP concentrations. nih.gov
The following interactive table provides a summary of the enzyme inhibitory activity of selected derivatives.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| 12b | Human Topoisomerase I | 16 μM | nih.govacs.org |
| 5 | CK1δ | 0.040 μM | nih.gov |
| 6 | CK1δ | 0.042 μM | nih.gov |
| 6 | CK1ε | 0.0326 μM | nih.gov |
| 12l | V600E BRAF | 0.49 μM | nih.gov |
| 7s | VEGFR-2 | 0.03 μM | researchgate.net |
Molecular Mechanisms of Anticancer Action
Disruption of Cellular Processes
This compound derivatives exert their biological effects by interfering with fundamental cellular processes. A primary mechanism is the inhibition of crucial enzymes involved in DNA topology and replication. nih.gov
Certain bisbenzimidazole (BBZ) derivatives have been identified as potent inhibitors of human topoisomerase I (Hu Topo I), an enzyme essential for relaxing DNA supercoils during replication and transcription. nih.govacs.org By binding to the DNA-enzyme complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death. acs.org For instance, derivative 12b in one study demonstrated a 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. acs.org
In the context of bacteria, specific derivatives disrupt cell-to-cell communication, a process known as quorum sensing (QS). In Pseudomonas aeruginosa, a derivative of 1-methyl-1H-benzo[d]imidazol-2-amine was shown to act as a potent antagonist of the PqsR receptor, a key regulator in the pqs quorum sensing system. acs.org This system controls the production of virulence factors and biofilm maturation. acs.org By inhibiting PqsR, these compounds can reduce bacterial virulence without directly killing the bacteria, which may exert less selective pressure for the development of resistance. acs.org For example, compound 6f (2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile) significantly inhibited the production of pyocyanin, a PqsR-controlled virulence factor, by approximately 80%. acs.org
Inhibition of DNA Synthesis
The disruption of topoisomerase activity by this compound derivatives is a direct mechanism for the inhibition of DNA synthesis. nih.gov These compounds often function as DNA minor groove binders, interacting physically and reversibly with specific DNA sequences, particularly AT-rich regions. nih.govacs.org This binding can stabilize the DNA helix, as evidenced by increases in the DNA melting temperature (ΔTm), and interfere with the processes of replication and transcription that require strand separation. acs.org
Spectroscopic studies have confirmed the interaction between these benzimidazole derivatives and DNA. acs.org The binding affinity is influenced by the specific substitutions on the benzimidazole core and associated phenyl rings, which can enhance lipophilicity and sequence specificity. nih.govacs.org This interference with DNA-mediated enzymatic processes is a key mode of action for inhibiting the proliferation of cancer cells. nih.gov
Cell Cycle Arrest (e.g., G2M arrest)
A significant consequence of the cellular disruption and DNA damage caused by this compound derivatives is the arrest of the cell cycle. acs.org Flow cytometry analyses have consistently shown that potent anticancer derivatives induce a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.orgnih.gov
This G2/M arrest is a cellular checkpoint mechanism that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, was found to elicit G2/M phase cell cycle arrest in head and neck squamous cell carcinoma lines. nih.gov This arrest was accompanied by an accumulation of cyclin B1 in the cytoplasm, preventing its translocation to the nucleus, which is a necessary step for initiating mitosis. nih.gov Similarly, studies on other novel 1H-benzo[d]imidazole derivatives confirmed that compounds exhibiting strong DNA binding affinity and topoisomerase I inhibition also cause significant G2/M arrest in various human cancer cell lines. acs.org
Antimicrobial and Antibacterial Efficacy
The benzimidazole scaffold, including this compound derivatives, is a cornerstone in the development of new antimicrobial agents to combat the rise of multidrug-resistant bacteria. nih.govijrti.org These compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacterial strains. ijpsr.comijrti.org
Activity Against Gram-Positive Bacterial Strains (e.g., S. aureus, B. cereus, B. subtilis, M. luteus)
Numerous studies have reported the efficacy of this compound derivatives against various Gram-positive bacteria. The activity is often dependent on the specific chemical substitutions on the benzimidazole ring system. nih.govnih.gov For instance, a series of amidinobenzimidazole derivatives showed strong inhibitory activity against resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another study synthesized a series of N-((1H-benzoimidazol-2-yl)methyl) derivatives and found significant activity against Bacillus subtilis. ijrti.org
| Compound Series/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-((1H-benzoimidazol-2-yl)methyl) derivatives (6c, 6f) | Bacillus subtilis | Agar well diffusion | Significant activity compared to Ciprofloxacin | ijrti.org |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Bacillus subtilis | Well plate method | Good activity | ijpsr.com |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Staphylococcus aureus | Well plate method | Moderate activity | ijpsr.com |
| Amidinobenzimidazole derivatives (8c) | MRSA | MIC | Strong inhibitory activity | researchgate.net |
| 1,2-disubstituted benzimidazole derivatives (5a, 5c) | B. cereus, S. aureus | Disc diffusion | Good activity, bactericidal within 24h | nih.gov |
Activity Against Gram-Negative Bacterial Strains (e.g., E. coli, Pseudomonas aeruginosa)
Derivatives of this compound have also been evaluated against challenging Gram-negative pathogens. While some derivatives show limited to mild bioactivity against Gram-negative bacteria nih.gov, others have demonstrated significant potential. ijrti.orgresearchgate.net For example, certain N-((1H-benzoimidazol-2-yl)methyl) derivatives displayed notable activity against Escherichia coli and Pseudomonas aeruginosa. ijrti.org A particularly interesting finding is that some amidinobenzimidazoles showed greater potency against an ESBL-producing E. coli strain than the standard antibiotics ceftazidime (B193861) and ciprofloxacin. researchgate.net
| Compound Series/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-((1H-benzoimidazol-2-yl)methyl) derivatives (6c, 6f) | Escherichia coli, Pseudomonas aeruginosa | Agar well diffusion | Significant activity compared to Ciprofloxacin | ijrti.org |
| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Escherichia coli, Pseudomonas aeruginosa | Well plate method | Moderate activity | ijpsr.com |
| 1H-benzo[d]imidazole derivatives | Pseudomonas aeruginosa | MIC | MIC = 25 µg/mL (Compound 4a) | nih.gov |
| Amidinobenzimidazole derivatives (7a) | ESBL-producing E. coli | MIC | More potent than ceftazidime and ciprofloxacin | researchgate.net |
Interference with Bacterial Enzymes and Cellular Components
Derivatives of the benzimidazole nucleus exhibit antibacterial activity through various mechanisms that disrupt essential bacterial processes. Because the benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, it can readily interact with a range of biopolymers within bacterial cells. nih.gov This interaction can lead to the inhibition of critical cellular functions.
One of the key mechanisms involves the targeting of specific bacterial enzymes. Certain trisubstituted benzimidazoles have been found to inhibit the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents cytokinesis, ultimately leading to bacterial cell death. nih.gov Another identified target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for tRNA maturation and protein synthesis. mdpi.com By inhibiting TrmD, these compounds disrupt the production of functional proteins, thereby halting bacterial growth. mdpi.com Additionally, some derivatives have been shown to inhibit the QcrB subunit of the cytochrome bc1 complex in the electron transport chain, which blocks oxidative phosphorylation and leads to cell death. mdpi.com
Challenges of Drug Resistance in Antimicrobial Development
The development of new antibacterial agents based on the this compound scaffold faces the significant global challenge of antimicrobial resistance (AMR). explorationpub.com The widespread and often improper use of existing antibiotics in medicine and agriculture has created strong selective pressure, promoting the emergence and spread of resistance mechanisms among bacteria. nih.govmdpi.com Consequently, many common bacterial infections are becoming increasingly difficult to treat. nih.gov
A major hurdle in overcoming this challenge is the slow pace at which new antibacterial drugs are being developed compared to the rapid evolution of resistance. nih.gov The discovery and development pipeline for novel antibiotics is fraught with scientific and economic difficulties. explorationpub.com Pharmaceutical companies face insufficient expected revenues to justify the long-term, high-cost investment required for antibiotic research and development. researchgate.net New antibiotics, particularly those targeting multidrug-resistant pathogens, are often used sparingly to preserve their efficacy, which leads to low sales volumes. umn.edu This economic model creates a disincentive for investment, resulting in a weak development pipeline for new therapies needed to combat the growing threat of drug-resistant infections. researchgate.netumn.edu
Antifungal Properties
Benzimidazole derivatives have demonstrated significant potential as antifungal agents, with several studies highlighting their efficacy against a range of pathogenic fungi.
A primary molecular mechanism for the antifungal activity of many benzimidazole derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol (B1671047). nih.govacs.org Ergosterol is a vital sterol component in fungi, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and function. acs.org
These compounds often target and inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51, also known as Erg11p). nih.govacs.orgnih.gov This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol. nih.gov By binding to the heme iron in the enzyme's active site, benzimidazole derivatives act as non-competitive inhibitors, blocking the synthesis of ergosterol. acs.orgnih.gov The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth or cell death. acs.orgnih.gov One study specifically identified a novel benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, as an inhibitor of Erg11p. nih.gov
Derivatives of benzimidazole have been evaluated for their in vitro activity against a variety of clinically relevant fungal species, including yeasts and filamentous fungi. Several compounds have shown potent activity, in some cases comparable or superior to existing antifungal drugs. uky.eduresearchgate.net Notably, certain derivatives are effective against species that are inherently resistant to common azole antifungals like fluconazole. nih.gov For instance, compounds 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated broad-spectrum activity against various Candida species, including fluconazole-resistant C. krusei, as well as Aspergillus species and dermatophytes. nih.gov
Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected benzimidazole derivatives against various fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-nonyl-1H-benzo[d]imidazole | Candida albicans | 0.5-256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Candida albicans | 2-256 | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole | Candida krusei | 0.5-256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole | Candida krusei | 2-256 | nih.gov |
| Compound 4h | Candida albicans | 1.95 (MIC₅₀) | mdpi.com |
| Compound 4p | Candida albicans | 1.95 (MIC₅₀) | mdpi.com |
| Compound 6b | Candida glabrata | 0.97 | acs.orgnih.gov |
| Compound 6i | Candida glabrata | 0.97 | acs.orgnih.gov |
| Compound 6j | Candida glabrata | 0.97 | acs.orgnih.gov |
| Bisbenzimidazole Compound 2 | Aspergillus fumigatus | 1.95 | nih.gov |
| Bisbenzimidazole Compound 9 | Aspergillus fumigatus | 1.95 | nih.gov |
| Bisbenzimidazole Compound 14 | Aspergillus fumigatus | 0.975 | nih.gov |
Antiviral Effects
The benzimidazole core is also a key feature in the development of antiviral agents, with significant research focused on their activity against the Human Immunodeficiency Virus (HIV).
Derivatives of benzimidazole have emerged as potent inhibitors of HIV-1 through multiple mechanisms of action. A prominent mechanism is the inhibition of the viral enzyme reverse transcriptase (RT). uctm.eduuctm.edu These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity. uctm.edu This action prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle. Some of these NNRTIs exhibit high selectivity, effectively inhibiting HIV-1 RT but not the reverse transcriptase of HIV-2. uctm.edu
Beyond RT inhibition, other novel mechanisms have been identified. Certain benzimidazole derivatives have been shown to protect the human APOBEC3G (A3G) protein, a potent cellular restriction factor that inhibits HIV-1 replication. nih.govresearchgate.net The viral infectivity factor (Vif) protein of HIV-1 typically counteracts A3G by inducing its degradation. nih.gov These benzimidazole compounds disrupt the Vif-A3G interaction, preserving A3G levels and its antiviral function. nih.govresearchgate.net
Another antiviral strategy involves targeting the HIV-1 capsid (CA) protein. nih.gov A specific benzimidazole derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, was found to interfere with the proper assembly and oligomerization of the viral capsid, a process essential for the formation of mature, infectious virions. nih.gov
The table below presents the anti-HIV-1 activity of representative benzimidazole derivatives.
| Compound | Mechanism/Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Benzimidazole derivative 14 | A3G Protein Protection | 3.45 nM (IC₅₀) | nih.gov |
| Benzimidazole derivative 26 | A3G Protein Protection | 58.03 nM (IC₅₀) | nih.gov |
| Compound 696 | Capsid (CA) Protein | 3 µM (IC₅₀) | nih.gov |
| Compound 13g | Integrase (proposed) | 40 µM (EC₅₀) | nih.gov |
Activity Against Herpes Simplex Virus (HSV-1)
Derivatives of the benzimidazole scaffold have been investigated for their potential to combat Herpes Simplex Virus Type 1 (HSV-1), a prevalent human pathogen. Research has focused on synthesizing novel compounds and evaluating their efficacy in vitro.
One such derivative, 1-[(2-methyl benzimidazole-1-yl) methyl]-2-oxo-indolin-3-ylidene] amino] thiourea (B124793) (MBZM-N-IBT), has demonstrated notable anti-HSV-1 activity. In vitro studies showed that this compound effectively abrogated the formation of infectious HSV-1 particles with a half-maximal inhibitory concentration (IC50) value of 3.619 µM. nih.govnih.gov The mechanism of action appears to involve the inhibition of both early and late stages of the viral life cycle. nih.gov This was evidenced by a significant reduction in viral mRNA levels for UL9 and gC genes by 72% and 84%, respectively, and a decrease in the synthesis of gC and ICP8 proteins. nih.govnih.gov Time-of-addition experiments further confirmed that MBZM-N-IBT can inhibit HSV-1 at various points in its replication cycle within host cells. nih.gov
Other studies have explored different substitutions on the benzimidazole ring. For instance, the heterocycle 2-chloro-5(6)-nitrobenzimidazole was found to be active against both HSV-1 and human cytomegalovirus (HCMV). nih.gov However, this compound also exhibited cytotoxicity, highlighting the challenge of balancing antiviral efficacy with host cell safety. nih.gov Further research into disubstituted benzimidazole ribonucleosides indicated that specific halogen substitutions are crucial for achieving non-cytotoxic antiviral activity. nih.gov
Table 1: In Vitro Anti-HSV-1 Activity of Benzimidazole Derivatives
| Compound | Activity Metric | Result | Mechanism of Action |
|---|---|---|---|
| 1-[(2-methyl benzimidazole-1-yl) methyl]-2-oxo-indolin-3-ylidene] amino] thiourea (MBZM-N-IBT) | IC50 | 3.619 µM | Inhibits early and late stages of infection; reduces viral mRNA and protein synthesis. nih.govnih.gov |
| 2-chloro-5(6)-nitrobenzimidazole | Antiviral Activity | Active against HSV-1 | Not specified, but associated with cytotoxicity. nih.gov |
Activity Against Influenza Virus
The benzimidazole framework has been explored as a potential scaffold for the development of inhibitors targeting the influenza virus, specifically the neuraminidase (NA) enzyme. iium.edu.myresearchgate.net Neuraminidase is a critical surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected cells, making it a key target for antiviral drugs. nih.gov
In a study focused on discovering potential neuraminidase inhibitors, two series of benzimidazole derivatives, one with ester moieties and another with carboxylic acid moieties, were synthesized and evaluated. iium.edu.my The in vitro screening of these compounds for their ability to inhibit neuraminidase action yielded modest results. Among the tested compounds from the carboxylic acid series, only one derivative, compound 6f, demonstrated any inhibitory activity against the enzyme, with a reported inhibition of 15.2%. iium.edu.my Molecular docking studies suggested that this compound interacts with the 430-loop cavity of the neuraminidase active site, primarily through hydrophobic interactions, which is a different binding mode compared to established inhibitors like DANA and oseltamivir. iium.edu.my Although the observed inhibitory action was low, these findings suggest that with strategic structural modifications, benzimidazole derivatives may hold potential for development as effective neuraminidase inhibitors. iium.edu.myresearchgate.net
Activity Against Human Cytomegalovirus (HCMV)
Benzimidazole derivatives, particularly nucleoside analogs, have been identified as potent and selective inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.govnih.gov One of the most extensively studied compounds is 1H-β-l-ribofuranoside-2-isopropylamino-5,6-dichlorobenzimidazole (1263W94, also known as maribavir). nih.gov This compound has shown significant potency against both laboratory strains and clinical isolates of HCMV, including those resistant to other antiviral agents like ganciclovir (B1264) (GCV). nih.gov
The antiviral activity of 1263W94 is dose-dependent, with a mean 50% inhibitory concentration (IC50) of 0.12 ± 0.01 μM in a DNA hybridization assay, which is approximately four times lower than that of GCV (0.53 ± 0.04 μM). nih.gov Its mechanism is distinct from other antivirals; it prevents viral DNA synthesis and capsid nuclear egress. nih.govdocumentsdelivered.com This is different from another active benzimidazole, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB), which acts later in the replication cycle by blocking the processing and maturation of viral DNA. nih.govdocumentsdelivered.com
Structure-activity relationship studies have revealed that halogen substitutions on the benzene (B151609) ring are critical for potent, non-cytotoxic anti-HCMV activity. nih.gov For example, the dichloro compounds 2,5-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (compound 9) and 2,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (compound 10) were weakly active against HCMV without being cytotoxic in their antiviral dose range. nih.gov This suggests that having more than one halogen on the benzene moiety, in addition to a halogen at the 2-position, is a requirement for desired activity. nih.gov However, the in vivo stability of some of these potent compounds, such as 2,5,6-trichloro-1-(ß-D-ribofuranosyl)benzimidazole (TCRB), has been a challenge due to the cleavage of the glycosidic bond. tandfonline.com
Table 2: In Vitro Anti-HCMV Activity of Benzimidazole Derivatives
| Compound | Assay | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1263W94 (Maribavir) | DNA Hybridization | 0.12 ± 0.01 | Prevents viral DNA synthesis and capsid nuclear egress. nih.govdocumentsdelivered.com |
| Ganciclovir (Reference) | DNA Hybridization | 0.53 ± 0.04 | Inhibits viral DNA polymerase. |
| BDCRB | Not Specified | Potent Inhibitor | Blocks processing and maturation of viral DNA. nih.govdocumentsdelivered.com |
| Compound 9 (2,5-dichloro-) | Not Specified | Weakly Active | Not specified. nih.gov |
| Compound 10 (2,6-dichloro-) | Not Specified | Weakly Active | Not specified. nih.gov |
Other Pharmacological Activities
Antihypertensive Activity
The benzimidazole scaffold is a core component of several non-peptidic Angiotensin II (Ang II) receptor antagonists used in the treatment of hypertension. nih.govingentaconnect.com These agents exert their effect by blocking the Angiotensin II receptor type 1 (AT1), which prevents the vasoconstrictive actions of Ang II and thereby lowers blood pressure. nih.govingentaconnect.com Prominent antihypertensive drugs such as candesartan (B1668252) and telmisartan (B1682998) feature a benzimidazole heterocyclic system. nih.govingentaconnect.com
Research into novel benzimidazole derivatives has led to the synthesis of various compounds with potent Ang II receptor antagonistic properties. nih.gov A series of 2-alkyl benzimidazole derivatives were synthesized and shown to displace Ang II in in vitro binding studies with IC50 values in the range of 10⁻⁵ to 10⁻⁷ M. nih.gov These compounds also demonstrated in vivo efficacy, antagonizing the hypertensive effects of Ang II in rats with ED50 values between 5-20 mg/kg following intravenous administration. nih.gov
Structure-activity relationship studies have identified key structural features for potent antihypertensive activity. These include the benzimidazole ring system, an alkyl side chain, and an acidic group, often a tetrazole or carboxylic acid, on a biphenyl (B1667301) system attached to the benzimidazole core. ingentaconnect.comukaazpublications.com Modifications at various positions of the benzimidazole ring have been explored. For example, substituting the benzimidazole ring with basic heterocycles or a methyl group at position 4 can result in potent AT1 antagonists. nih.gov In one study, newly synthesized benzimidazole derivatives, particularly those with substituted alkylamino groups at the 5-position, showed remarkable activity, with some compounds being almost equipotent to the standard drug losartan. researchgate.net Another series of 6-benzoxazole substituted benzimidazole derivatives also exhibited effective antagonistic activities against the AT1 receptor and significantly reduced blood pressure. nih.gov
Anti-Inflammatory Activity
Derivatives of this compound are widely recognized for their significant anti-inflammatory properties. nih.govnih.gov The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed during inflammation. ekb.egplantarchives.org By selectively targeting COX-2 over the constitutive COX-1, these derivatives can reduce the production of pro-inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Numerous studies have reported the synthesis of novel benzimidazole derivatives with potent in vitro and in vivo anti-inflammatory effects. For instance, a series of N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives were evaluated, with several compounds showing a significant reduction in edema in the carrageenan-induced paw edema model in rats. nih.gov In another study, five novel benzimidazole molecules (4a, 4b, 5, 6, and 9) exhibited promising in vitro COX-2 inhibition with IC50 values ranging from 0.13 to 0.27 µM, comparing favorably to the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg Similarly, compound 11b from a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles showed potent and selective COX-2 inhibitory activity with an IC50 of 0.10 µM and a selectivity index of 134. semanticscholar.org
The anti-inflammatory potential is highly dependent on the nature and position of substituents on the benzimidazole ring. The incorporation of electron-withdrawing groups has been shown to enhance COX-2 inhibitory activity. nih.gov Besides COX inhibition, other therapeutic targets associated with inflammation, such as Aldose reductase and Phospholipase A2, are also being explored as potential mechanisms for the anti-inflammatory effects of benzimidazole derivatives. nih.gov
Table 3: COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Series/Name | Activity Metric | Result (µM) | Reference Drug (IC50 µM) |
|---|---|---|---|
| Compound 6 | IC50 | 0.13 | Indomethacin (0.41) ekb.eg |
| Compound 9 | IC50 | 0.15 | Indomethacin (0.41) ekb.eg |
| Compound 4a | IC50 | 0.23 | Indomethacin (0.41) ekb.eg |
| Compound 5 | IC50 | 0.24 | Indomethacin (0.41) ekb.eg |
| Compound 4b | IC50 | 0.27 | Indomethacin (0.41) ekb.eg |
| Compound 11b | IC50 | 0.10 | Not specified semanticscholar.org |
Analgesic Properties
The analgesic activity of benzimidazole derivatives is a significant area of pharmacological research, often studied in conjunction with their anti-inflammatory effects. nih.govaascit.org These compounds have demonstrated efficacy in both peripheral and central analgesic models.
The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. In this test, various N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives demonstrated significant protection, with compounds 3d, 3e, 3f, and 3i showing 54.03%, 52.84%, 53.55%, and 57.58% protection, respectively, which is comparable to the standard drug, acetyl salicylic (B10762653) acid. nih.gov Another study reported that certain synthesized benzimidazole derivatives provided writhing inhibition values of 79.66% and 83.05% at a dose of 50 mg/kg. banglajol.info A series of 2-methylaminobenzimidazole derivatives was also screened, with compound (7) showing potent analgesic activity (89% at 100 mg/kg b.w) compared to the standard drug Nimesulide. nih.gov
Central analgesic activity is often assessed using the hot plate test. aascit.org In one study, N-substituted benzimidazole derivatives were evaluated, and compounds 3 and 4 produced a statistically significant reduction in reaction time, indicating a central analgesic effect. aascit.org The mechanisms underlying the analgesic properties of benzimidazole derivatives are diverse. While some exert their effects through the inhibition of prostaglandin (B15479496) synthesis (linked to their anti-inflammatory/COX-inhibiting activity), others may act on different pathways. frontiersin.org For example, some benzimidazole derivatives have been shown to exhibit analgesic effects through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist activity. frontiersin.org A specific class of benzimidazole opioids, known as nitazenes, are potent analgesics that act as mu-opioid receptor agonists. usdoj.govwikipedia.org
Table 4: Peripheral Analgesic Activity of Benzimidazole Derivatives (Acetic Acid-Induced Writhing Test)
| Compound | Dose | % Protection / Inhibition | Reference Drug |
|---|---|---|---|
| Compound 3d | 100 mg/kg | 54.03% | Acetyl Salicylic Acid nih.gov |
| Compound 3i | 100 mg/kg | 57.58% | Acetyl Salicylic Acid nih.gov |
| Compound 1 | 50 mg/kg | 79.66% | Aceclofenac (85.59% at 25 mg/kg) banglajol.info |
| Compound 2 | 50 mg/kg | 83.05% | Aceclofenac (85.59% at 25 mg/kg) banglajol.info |
| Compound (7) | 100 mg/kg | 89% | Nimesulide (100% at 50 mg/kg) nih.gov |
Anthelmintic Activity
Derivatives of the benzimidazole scaffold are well-established as potent anthelmintic agents. While specific studies focusing exclusively on this compound derivatives are part of a broader research area, the anthelmintic potential of the core structure is evident. For instance, a series of benzimidazole derivatives were evaluated for their in vitro activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. ekb.eg Among the tested compounds, BZ12 demonstrated significant efficacy, killing 81% of adult T. muris and 53% of H. polygyrus. Another derivative, BZ6, was highly effective against H. polygyrus, achieving 100% mortality of adult worms. ekb.eg
The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular transport and energy metabolism. researchgate.net
Table 1: Anthelmintic Activity of Benzimidazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| BZ12 | Trichuris muris (adult) | 81% mortality |
| BZ12 | Heligmosomoides polygyrus (adult) | 53% mortality |
| BZ6 | Heligmosomoides polygyrus (adult) | 100% mortality |
Antiulcer Potential
A significant area of investigation for benzimidazole derivatives has been their role as antiulcer agents, primarily through the inhibition of the gastric H+/K+ ATPase, also known as the proton pump. A study focused on the synthesis of 2-[{5-Substituted-1H-benzo(d)imidazol-2-yl sulfinyl}methyl]-3-substituted phenyl quinazoline-4(3H)-one derivatives and evaluated their antiulcer activity. asianpubs.orgias.ac.in These compounds were tested in pylorus-ligated, aspirin-induced, and ethanol-induced ulcer models in rats. Several of these derivatives demonstrated a significant reduction in ulcer index, with some compounds showing activity comparable to or even exceeding that of the standard drug, omeprazole (B731). ias.ac.in For example, in the pylorus ligation model, compounds 5k and 5n exhibited a higher percentage of ulcer protection than omeprazole at the same dose. ias.ac.in
The molecular mechanism behind this antiulcer effect is the irreversible inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, which is the final step in acid secretion. asianpubs.orgnih.gov
Table 2: Antiulcer Activity of Benzimidazole Derivatives in Pylorus Ligation Model
| Compound | Dose (mg/kg) | Ulcer Index | % Protection |
|---|---|---|---|
| Control | - | 18.2 ± 1.2 | - |
| Omeprazole | 20 | 5.1 ± 0.4 | 71.9 |
| 5k | 20 | 4.8 ± 0.3 | 73.6 |
| 5n | 20 | 4.5 ± 0.2 | 75.2 |
Antidiabetic Investigations
The antidiabetic potential of benzimidazole derivatives has been explored through various mechanisms, including the inhibition of carbohydrate-metabolizing enzymes and direct effects on blood glucose levels. A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into absorbable monosaccharides. acs.org Several of these compounds exhibited potent inhibitory activity, with IC50 values significantly lower than that of the standard drug, acarbose. For instance, compound 7i showed an IC50 of 0.64 µM, compared to 873.34 µM for acarbose. acs.org
In another study, benzimidazole derivatives were synthesized and their antihyperglycemic activity was evaluated in alloxan-induced diabetic rats. The ursodeoxycholic acid benzimidazole derivative, along with arginine and histidine benzimidazole derivatives, demonstrated significant sugar-lowering activity. nih.gov Furthermore, a series of 1,3,4-oxadiazoles containing a 2-mercaptobenzimidazole (B194830) moiety were screened for their antidiabetic activity using an oral glucose tolerance test, with several derivatives showing a notable reduction in blood glucose levels. hilarispublisher.com
Table 3: Antidiabetic Activity of Benzimidazole Derivatives
| Compound/Derivative | Activity | Model/Target |
|---|---|---|
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (e.g., 7i) | IC50 = 0.64 µM | α-Glucosidase Inhibition |
| Ursodeoxycholic acid benzimidazole derivative | Significant blood glucose reduction | Alloxan-induced diabetic rats |
| 1,3,4-Oxadiazole with 2-mercaptobenzimidazole | Blood glucose reduction | Oral Glucose Tolerance Test |
Anticonvulsant Properties
Benzimidazole derivatives have been investigated for their potential as anticonvulsant agents. A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized, possessing the necessary pharmacophoric elements for anticonvulsant activity. researchgate.netnih.gov These compounds were screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Several of the synthesized compounds, including 4e, 4f, 4g, 4h, and 4j, exhibited potent anticonvulsant effects in these models. researchgate.netnih.gov
Another study on 4-thiazolidinones and 1,3,4-oxadiazoles containing a 2-mercaptobenzimidazole moiety also demonstrated anticonvulsant activity in the MES model. luqmanpharmacyglb.com Compounds 5c, 5d, 5g, and 5i were particularly effective in reducing tonic-extensor seizures. luqmanpharmacyglb.com The proposed mechanism of action for some of these derivatives involves the blockade of voltage-dependent sodium channels or T-type calcium channels, or the enhancement of GABAergic inhibitory neurotransmission. luqmanpharmacyglb.com
Table 4: Anticonvulsant Activity of Benzimidazole Derivatives in the MES Model
| Compound | Dose (mg/kg) | % Protection |
|---|---|---|
| Phenytoin | 30 | 100 |
| 4e | 100 | 100 |
| 4f | 100 | 100 |
| 4g | 100 | 100 |
| 4h | 100 | 100 |
| 4j | 100 | 100 |
| 5c | - | Significant reduction in tonic-extensor seizures |
| 5d | - | Significant reduction in tonic-extensor seizures |
| 5g | - | Significant reduction in tonic-extensor seizures |
| 5i | - | Significant reduction in tonic-extensor seizures |
Antihistaminic Studies
The antihistaminic properties of this compound derivatives have been demonstrated through the synthesis and evaluation of various analogs. A series of N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized and their in vitro and in vivo antihistaminic activity was assessed. sci-hub.se Several of these compounds showed potent activity. The in vivo evaluation was conducted using the histamine-induced mortality test in guinea pigs. sci-hub.se The results indicated that derivatives with a (1-piperazinyl)methyl or (1-homopiperazinyl)methyl group at the 2-position of the benzimidazole nucleus displayed considerable in vivo potency. sci-hub.se
These studies suggest that the benzimidazole scaffold can be effectively utilized to develop compounds that act as H1-antihistamines.
Antiparasitic Research
The antiparasitic activity of this compound derivatives extends to various protozoan parasites. A study on a nitazoxanide-N-methyl-1H-benzimidazole hybrid molecule, CMC-20, demonstrated potent in vitro activity against Giardia intestinalis. semanticscholar.org This hybrid molecule was found to be more active than metronidazole (B1676534) and albendazole (B1665689) against the WB strain of the parasite. semanticscholar.org
In another investigation, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against different Leishmania species. nih.gov Compounds 7 and 8 from this series showed high antileishmanial activity with lower cytotoxicity compared to standard drugs like miltefosine (B1683995) and amphotericin B. nih.gov The IC50 values of these compounds against amastigotes of L. mexicana and L. braziliensis were in the micromolar range. nih.gov The antiparasitic action of some imidazole derivatives is thought to involve the induction of oxidative stress within the parasite. nih.gov
Table 5: Antiparasitic Activity of this compound Derivatives
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| CMC-20 | Giardia intestinalis (WB strain) | < 0.018 |
| Compound 7 | Leishmania mexicana (amastigote) | Micromolar range |
| Compound 7 | Leishmania braziliensis (amastigote) | Micromolar range |
| Compound 8 | Leishmania mexicana (amastigote) | Micromolar range |
| Compound 8 | Leishmania braziliensis (amastigote) | Micromolar range |
Interactions with Biomolecules
The diverse biological activities of this compound derivatives are a consequence of their interactions with various essential biomolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular structures, and interference with nucleic acid functions.
A primary mode of action for many benzimidazole derivatives is their interaction with tubulin , a protein crucial for the formation of microtubules. This interaction can either stabilize or destabilize the microtubule network, leading to cell cycle arrest and apoptosis. mdpi.com The anthelmintic and some anticancer effects of benzimidazoles are attributed to their ability to inhibit tubulin polymerization. researchgate.netmdpi.com Molecular docking studies have shown that some benzimidazole derivatives bind to the colchicine (B1669291) binding site on tubulin. mdpi.com
Benzimidazole derivatives have also been shown to interact with DNA . Some of these compounds act as DNA minor groove-binding ligands, forming non-covalent interactions with the minor groove, particularly in AT-rich regions. nih.govlshtm.ac.uk This binding can interfere with DNA-dependent enzymatic processes. Furthermore, some derivatives have been found to inhibit human topoisomerase I , an enzyme essential for DNA replication and transcription. nih.govacs.org For example, compound 12b showed 50% inhibition of the relaxation of DNA by this enzyme at a concentration of 16 µM. nih.gov
Inhibition of various enzymes is another key mechanism. As discussed in the antiulcer section, benzimidazole derivatives are potent inhibitors of the H+/K+ ATPase proton pump. asianpubs.orgnih.gov In the context of their antidiabetic activity, they have been shown to inhibit α-glucosidase and α-amylase . acs.org Additionally, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent inhibitors of the enzyme casein kinase 1 (CK1) . nih.gov
Table 6: Interactions of Benzimidazole Derivatives with Biomolecules
| Biomolecule | Type of Interaction | Consequence |
|---|---|---|
| Tubulin | Inhibition of polymerization | Disruption of microtubule network, cell cycle arrest |
| DNA | Minor groove binding | Interference with DNA-dependent processes |
| Human Topoisomerase I | Inhibition | Inhibition of DNA replication and transcription |
| H+/K+ ATPase | Inhibition | Reduction of gastric acid secretion |
| α-Glucosidase | Inhibition | Delayed carbohydrate digestion |
| α-Amylase | Inhibition | Delayed carbohydrate digestion |
| Casein Kinase 1 (CK1) | Inhibition | Modulation of cellular signaling pathways |
DNA Binding Mechanisms (e.g., Intercalation)
The interaction of small molecules with DNA is a cornerstone of therapeutic strategies for various diseases, particularly cancer. Benzimidazole derivatives, including those related to this compound, are well-documented DNA-binding agents. nih.gov They primarily interact with DNA through non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov The two predominant modes of non-covalent binding are intercalation and minor groove binding.
Intercalation: In addition to minor groove binding, some benzimidazole derivatives can interact with DNA through intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA helix. This mode of binding can cause structural distortions in the DNA, such as unwinding of the helix, which can interfere with DNA replication and transcription. For example, a study on a 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) derivative investigated its binding with calf thymus DNA (CT-DNA) and suggested an intercalative binding mode. researchgate.net Similarly, a series of imidazole-2-thiones linked to acenaphythylenone were designed as hybrid scaffolds that could induce DNA damage through direct intercalation. nih.gov
Spectroscopic studies are crucial for characterizing these DNA-binding events. In one study, the binding of BBZ derivatives to a specific AT-sequence oligomer resulted in a significant red shift of 18 nm in the UV-visible absorption spectrum, indicating strong interaction. nih.gov Thermal denaturation studies also showed that certain derivatives significantly stabilized the DNA double helix, further confirming binding. acs.org
Table 1: Spectroscopic and Thermal Denaturation Data for DNA Binding of Benzimidazole Derivatives
| Compound | DNA Sequence | Technique | Key Finding | Reference |
|---|---|---|---|---|
| BBZ derivative 12b | oligo-1 (AT-rich) | UV/Vis Absorption | Significant red shift of 18 nm observed. | nih.gov |
| BBZ derivatives 11a, 12a, 12b | oligo-1 (AT-rich) | Thermal Denaturation (UV Melting) | Showed strong thermal stabilization of the DNA. | acs.org |
| BBZ derivatives | oligo-1 (AT-rich) & oligo-2 (GC-mixed) | UV, Fluorescence, Circular Dichroism | Demonstrated sequence-specific binding to the minor groove. | nih.gov |
| BBP derivative | CT-DNA | UV-visible Absorption | Characterized DNA binding efficiency, suggesting intercalation. | researchgate.net |
Protein Interactions and Ligand-Binding Studies
Molecular docking and other computational tools have become indispensable in medicinal chemistry for predicting and understanding the interactions between small molecules and protein targets. scispace.com For this compound derivatives, these studies have elucidated binding modes and affinities for various biologically important proteins, guiding the design of more potent and selective inhibitors.
For instance, molecular docking studies were instrumental in identifying human topoisomerase I (Hu-TopoI) as a likely target for a series of 1H-benzo[d]imidazole derivatives. acs.org These studies revealed specific binding interactions within the Hu-TopoI-DNA complex. Compound 11a, for example, was shown to form a hydrogen bond with the amino acid residue Asp533, in addition to hydrophobic and van der Waals interactions with several other residues, including Arg362, Gly363, and Arg364. nih.gov The calculated binding affinities for the most potent compounds were in the range of -5.4 to -5.5 kcal/mol. nih.govacs.org
In another study, derivatives were docked into the binding pocket of prostaglandin-endoperoxide synthase 2 (COX-2), an enzyme implicated in inflammation and cancer. scispace.com The docking results highlighted key interactions, such as hydrogen bonding and non-covalent π-π interactions with residues like His207 and Phe210, which are crucial for the molecule's potential efficacy. scispace.com
Furthermore, docking studies have explored the interactions of benzimidazole derivatives with other protein targets. A series of sulfonamide-linked derivatives were designed as V600EBRAF inhibitors, and molecular docking was used to understand their binding modes within the protein's active site. nih.gov Similarly, the binding of derivatives to α-glucosidase was investigated, with docking scores and binding energies correlating well with the experimentally observed inhibitory activities. acs.org
Table 2: Summary of Molecular Docking Studies for Benzimidazole Derivatives
| Derivative Series | Protein Target | Key Interacting Residues | Calculated Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| BBZ compounds (11a, 12a, 12b) | Human Topoisomerase I-DNA Complex | Asp533, Arg362, Gly363, Arg364, Arg488 | -5.429 to -5.512 | nih.govacs.org |
| Substituted 1H-benzo[d]imidazol-2-amine derivatives | Prostaglandin-endoperoxide synthase 2 (COX-2) | His207, Phe210 | Not specified | scispace.com |
| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | α-Glucosidase | Not specified | -4.19 to -6.82 (Docking Score) | acs.org |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600EBRAF | Not specified | Not specified | nih.gov |
Modulation of Enzyme Activity
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, particularly enzymes. scispace.com Derivatives of this compound have been shown to modulate the activity of several key enzymes, making them promising candidates for therapeutic development.
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Several benzimidazole derivatives have been identified as inhibitors of these enzymes. researchgate.net A study found that the derivative 12b could inhibit the DNA relaxation activity of human topoisomerase I (Hu-TopoI) with an IC₅₀ value of 16 μM. nih.govacs.org This inhibition is a direct consequence of the molecule binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strand. acs.org Another novel benzimidazole derivative, MH1, was also found to inhibit topoisomerase II activity. rsc.org
Kinase Inhibition: Protein kinases are another major class of enzymes targeted by benzimidazole derivatives. scispace.com A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to sulfonamides were designed and synthesized as inhibitors of the V600E mutant of BRAF kinase (V600EBRAF), a key driver in several cancers. nih.gov The most potent compound in this series, 12l, exhibited an IC₅₀ of 0.49 µM against V600EBRAF. nih.gov In a different study, two heterocyclic compounds were identified as highly potent and specific inhibitors of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC₅₀ values in the low nanomolar range (e.g., 0.040 µM for CK1δ). nih.gov
Other Enzyme Inhibition: The inhibitory activity of this class of compounds extends to other enzymes as well. A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic drugs. acs.org Many of these derivatives showed excellent inhibitory activity, with the most potent compound, 7i, displaying an IC₅₀ value of 0.64 µM, significantly more potent than the standard drug acarbose. acs.org The benzimidazole core has also been associated with the inhibition of other enzymes such as cyclo-oxygenase (COX) and H+, K+ ATPase/proton pump. scispace.com
Table 3: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Derivative/Series | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 12b | Human Topoisomerase I | 16 µM | nih.govacs.org |
| Compound 12l | V600EBRAF | 0.49 µM | nih.gov |
| Compound 12i | V600EBRAF | 0.53 µM | nih.gov |
| Compound 12e | V600EBRAF | 0.62 µM | nih.gov |
| Compound 5 | Casein Kinase 1δ (CK1δ) | 0.040 µM | nih.gov |
| Compound 6 | Casein Kinase 1δ (CK1δ) | 0.042 µM | nih.gov |
| Compound 7i | α-Glucosidase | 0.64 µM | acs.org |
| Compound 7d | α-Glucosidase | 5.34 µM | acs.org |
Applications of N Methyl 1h Benzo D Imidazol 2 Amine Beyond Medicinal Chemistry
Materials Science Applications
In the realm of materials science, the benzimidazole (B57391) scaffold is valued for its ability to interact with metal surfaces and form stable coordination complexes. These properties are being explored for applications in corrosion prevention and the development of novel materials with specific electronic and magnetic properties.
Benzimidazole and its derivatives have been widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the aromatic system.
While direct studies on the corrosion inhibition properties of N-Methyl-1H-benzo[d]imidazol-2-amine are not extensively documented in the available literature, the general principles of corrosion inhibition by benzimidazoles are well-established. The presence of the nitrogen atoms in the imidazole (B134444) ring and the exocyclic amino group in this compound suggests its potential as a corrosion inhibitor. These nitrogen atoms can act as active centers for adsorption on metal surfaces.
Research on similar benzimidazole derivatives has demonstrated significant corrosion inhibition efficiencies. For instance, studies on other substituted benzimidazoles have shown that they act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. nih.gov The effectiveness of these inhibitors is often evaluated using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Table 1: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives
| Compound | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| N-benzylidene-2-aminobenzimidazol | Mild Steel | 1.0 M HCl | 79 | orientjchem.orgresearchgate.net |
| 2-(4-Pyridil)benzimidazole | Mild Steel | 1 M HCl | 72.4–94.05 | nih.gov |
| 2-Aminomethylbenzimidazole | Mild Steel | 1 M HCl | Not specified | nih.gov |
This table presents data for related benzimidazole compounds to illustrate the potential efficacy of the benzimidazole scaffold in corrosion inhibition, in the absence of direct data for this compound.
The nitrogen atoms in the benzimidazole ring system of this compound are excellent coordinating sites for metal ions, leading to the formation of stable metal complexes and coordination compounds. The study of these complexes is a burgeoning field, with potential applications in catalysis, materials science, and bioinorganic chemistry.
The coordination chemistry of benzimidazole derivatives is rich and varied, with the ligands capable of adopting different coordination modes. The N-methyl group in this compound can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique structural and functional characteristics.
For example, a study on a closely related compound, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, demonstrated its ability to form cobalt(II) complexes. tandfonline.comtandfonline.com These complexes were characterized by various spectroscopic and crystallographic techniques, revealing details about their molecular geometries and electronic properties. tandfonline.comtandfonline.com Such research underscores the capacity of N-methylated benzimidazole derivatives to act as versatile ligands in coordination chemistry.
Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands
| Ligand | Metal Ion | Resulting Complex | Potential Application | Reference |
|---|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)aniline derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Mixed-ligand complexes | Biological activity | asrjetsjournal.org |
| N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine | Cu(II) | Ternary complex with alanine | Antimicrobial activity | niscpr.res.in |
| (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | Co(II) | [Co(Hmbm)2(OAc)2] and [Co(Hmbm)2(H2O)2]Cl2 | Antioxidant activity | tandfonline.comtandfonline.com |
This table showcases the formation of metal complexes with various benzimidazole derivatives, illustrating the coordination potential of this class of compounds.
Agrochemical Applications
The benzimidazole scaffold is a well-known pharmacophore in the development of agrochemicals, particularly fungicides. The biological activity of these compounds often stems from their ability to interfere with essential biochemical pathways in fungi.
Several commercial fungicides are based on the benzimidazole structure, with carbendazim being a prominent example. nih.gov Carbendazim, which is methyl 2-benzimidazolecarbamate, acts by inhibiting the beta-tubulin synthesis in fungi, thereby disrupting cell division. While this compound is not a commercial fungicide itself, its structural similarity to other biologically active benzimidazoles suggests potential fungicidal properties.
Research into novel benzimidazole derivatives continues to yield compounds with promising antifungal activity against a range of plant pathogens. mdpi.com For instance, newly synthesized benzo nih.govnih.govimidazo[1,2-d] asrjetsjournal.orgniscpr.res.innih.govtriazine derivatives have demonstrated significant fungicidal activities against phytopathogenic fungi like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com These findings highlight the ongoing potential of the benzimidazole core structure in the design of new and effective agricultural fungicides.
Table 3: Examples of Benzimidazole Derivatives with Fungicidal Activity
| Compound/Derivative Class | Target Fungi | Application | Reference |
|---|---|---|---|
| Carbendazim | Ascomycetes, Fungi Imperfecti, Basidiomycetes | Broad-spectrum fungicide | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-d] asrjetsjournal.orgniscpr.res.innih.govtriazine derivatives | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Agricultural fungicide development | mdpi.com |
This table provides examples of the fungicidal applications of benzimidazole-based compounds.
Catalytic Applications
The use of benzimidazole derivatives as catalysts or ligands in catalytic systems is an area of growing interest in organic synthesis. Their ability to coordinate with metal centers and their tunable electronic and steric properties make them attractive candidates for a variety of catalytic transformations.
While specific catalytic applications of this compound are not extensively reported, the broader class of benzimidazole compounds has been employed in several types of organic reactions. For example, metal complexes of benzimidazole derivatives have been used as catalysts for oxidation reactions. One study reported the use of a ruthenium complex with a benzimidazole-derived ligand to catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone. researchgate.net
The synthesis of benzimidazole derivatives can itself be a catalyzed process, with various catalysts such as ZnO nanoparticles being used to promote the cyclocondensation reaction. semanticscholar.orgmdpi.com This indicates the amenability of the benzimidazole system to catalytic processes.
The potential for this compound to act as a ligand in catalytic systems for reactions like epoxidation, aldol condensation, and hydroxylation remains an area for future exploration. The presence of multiple coordination sites and the ability to modify the ligand scaffold suggest that tailored benzimidazole-based catalysts could be developed for these important organic transformations.
Development of Schiff Base Complexes as Catalysts
Schiff base complexes derived from benzimidazole derivatives have emerged as a versatile and significant class of catalysts in organic synthesis. The facile synthesis, structural variety, and stable coordination of these ligands with various transition metals allow for the fine-tuning of catalytic activity. The incorporation of an N-methyl group on the benzimidazole ring, as seen in this compound, can influence the electronic properties and steric environment of the resulting metal complex, thereby impacting its catalytic performance.
Transition metal complexes, particularly those involving copper, nickel, and cobalt, are of special interest due to their redox properties and ability to activate substrates in a variety of transformations. Research in this area focuses on creating stable, efficient, and often reusable catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.
A notable example involves a copper (Cu) complex incorporating a Schiff base derived from an N-methylated benzimidazole, specifically "N-methyl benzo-imidazol-2-yl ethylimino methyl naphanal-2-ol". This complex has been identified as an effective catalyst for specific oxidation reactions. researchgate.netresearchgate.netresearchgate.net Such studies highlight the potential of N-methylated benzimidazole Schiff bases in developing catalysts for challenging organic transformations.
Catalytic Oxidation Reactions
N-substituted benzimidazolyl Schiff base ligands, when complexed with copper, have demonstrated notable efficacy in catalyzing oxidation reactions. These reactions are fundamental in organic synthesis for the production of valuable carbonyl compounds and other oxidized products.
One specific application is the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (phendione), a reaction catalyzed by a copper complex of an N-methyl benzimidazole Schiff base. researchgate.netresearchgate.net Phendione is an important intermediate due to its utility in forming compounds that interact with proteins and DNA. researchgate.netresearchgate.netresearchgate.net Another documented catalytic application is the oxidation of 1-phenylethanol, a secondary alcohol, to acetophenone. researchgate.net This transformation is a model reaction for alcohol oxidation.
While detailed performance data for these specific N-methylated catalysts is found in primary research literature, the general conditions and typical results for similar benzimidazole Schiff base-catalyzed oxidations provide context for their efficacy. For instance, the oxidation of alcohols often utilizes mild oxidants like hydrogen peroxide in solvents such as DMSO, achieving high conversion rates. mdpi.com
| Substrate | Catalyst Type | Oxidant | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Benzyl Alcohol | Nanosized Cu(II)-Schiff Base Complex | H₂O₂ | DMSO | 94 | 100 (to Benzaldehyde) |
| Benzyl Alcohol | Nanosized Ni(II)-Schiff Base Complex | H₂O₂ | DMSO | 95 | 100 (to Benzaldehyde) |
| 2-Aminophenol | Cu(II)-Benzimidazole Schiff Base Complex | Aerobic (O₂) | Methanol | High | High (to 2-Amino-3H-phenoxazine-3-one) |
This table presents data for analogous benzimidazole Schiff base complexes to illustrate typical catalytic performance in oxidation reactions. Data is sourced from a study on nanosized Cu/Ni Schiff-base complexes and a study on a Cu(II) complex in phenoxazinone synthase activity. mdpi.combohrium.com
The development of these Schiff base complexes from this compound and its derivatives continues to be an active area of research. The focus remains on designing more robust, selective, and efficient catalysts for a broader range of synthetic applications, moving beyond traditional uses into green and sustainable chemical processes.
Structure Activity Relationship Sar Studies of N Methyl 1h Benzo D Imidazol 2 Amine Derivatives
Correlations Between Chemical Structure and Biological Efficacy
The biological efficacy of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives is intricately linked to their chemical architecture. Modifications to the core benzimidazole (B57391) scaffold allow for the fine-tuning of properties such as potency, selectivity, and metabolic stability. nih.govnih.gov
The type and position of substituents on the benzimidazole ring are determinant factors for biological activity. Research indicates that the addition of hydrophobic, electron-withdrawing groups (EWGs) such as cyano, fluoro, and trifluoromethyl to the benzimidazole ring is effective in retaining or enhancing potency. nih.gov Conversely, the introduction of polar EWGs tends to diminish activity. nih.gov
In the context of anticancer activity, SAR studies have revealed specific patterns. For instance, the presence of a trifluoromethyl group at the C-6 position of the benzimidazole moiety, combined with a fluoro substitution on an attached phenyl ring, was found to be crucial for high activity in certain derivatives. rsc.org Similarly, for a series of 2-amino(substituted pyrimidin-2-yl)benzimidazole hybrids, an increased number of electron-releasing methoxy (B1213986) groups on a phenyl ring attached to the pyrimidine (B1678525) scaffold correlated with stronger anticancer activity. rsc.org Another study found that substituting the benzimidazol-2-yl group with a 5-nitrobenzimidazol-2-yl homologue resulted in a more potent and broad-spectrum anticancer effect. rsc.org
Computational experiments on GABA-A receptor modulators showed that the placement of a methyl group on the 1H-benzo[d]imidazole ring is critical. acs.org Derivatives with a methyl group at the 6-position displayed affinity for the receptor, whereas placing the methyl group at the 5-position was detrimental to activity. acs.org
| Substituent Modification | Position | Observed Impact on Biological Activity | Compound Class/Target | Reference |
| Hydrophobic EWGs (e.g., -CN, -F, -CF3) | Benzimidazole Ring | Potency retained or enhanced | Antileishmanial | nih.gov |
| Polar EWGs | Benzimidazole Ring | Reduced potency | Antileishmanial | nih.gov |
| Trifluoromethyl (-CF3) | C-6 | Crucial for high activity | Anticancer | rsc.org |
| Methoxy (-OCH3) groups | Phenyl ring on pyrimidine | Increased anticancer activity | Anticancer | rsc.org |
| Nitro (-NO2) | C-5 | More powerful, broad-spectrum anticancer action | Anticancer | rsc.org |
| Methyl (-CH3) | C-6 | Displayed affinity | GABA-A Receptor Modulator | acs.org |
| Methyl (-CH3) | C-5 | Detrimental to activity | GABA-A Receptor Modulator | acs.org |
Modifications to the N-alkyl side chain are pivotal for improving metabolic stability. nih.gov Studies on 2-aminobenzimidazole (B67599) series have demonstrated the importance of the alkyl chain's length. nih.gov A decrease in the number of linear carbon atoms in the chain, while sometimes leading to a reduction in potency, generally improves metabolic stability. nih.gov
The introduction of bulkier or conformationally constrained groups on the N-alkyl chain, such as cyclopropyl, trifluoroethyl, and tetrahydropyran, has been identified as a successful strategy to enhance metabolic stability while maintaining potency. nih.gov For example, incorporating a trifluoroethyl moiety as the alkyl chain, combined with a cyano group on the benzimidazole ring, resulted in high metabolic stability without the expected loss of potency. nih.gov In contrast, introducing polar functionalities like amines or ethers into the side chain often compromises biological activity. nih.gov
Further research into Akt kinase inhibitors showed that increasing the alkylamine linker length from a methylene (B1212753) (-CH2NH2) to an ethylene (B1197577) (-(CH2)2NH2) group did not significantly affect binding affinity, as the binding patterns remained consistent. scirp.org Similarly, for a series of anticancer agents, the length of the alkyl chain at a piperazine (B1678402) end was a variable in the design, but inserting an N,N-di-methyl aminoethyl alkyl chain was found to be an unfavorable modification for DNA binding affinity. acs.org
| Alkyl Chain / Functional Group | Position | Observed Impact | Compound Class/Target | Reference |
| Shorter linear alkyl chain | N-alkyl side chain | Improved metabolic stability, may reduce potency | Antileishmanial | nih.gov |
| Bulky groups (cyclopropyl, trifluoroethyl) | N-alkyl side chain | Improved metabolic stability while maintaining potency | Antileishmanial | nih.gov |
| Polar groups (amine, ether) | N-alkyl side chain | Generally compromised activity | Antileishmanial | nih.gov |
| Increased alkylamine linker length | Side chain | Did not affect binding affinity | Akt Kinase Inhibitor | scirp.org |
| N,N-di-methyl aminoethyl chain | Piperazine end | Unfavorable for DNA binding affinity | Anticancer | acs.org |
Rational Design Methodologies for Improved Selectivity and Affinity
Rational drug design is a cornerstone for developing benzimidazole derivatives with enhanced therapeutic profiles. This approach involves the targeted modification of a lead compound based on an understanding of its interaction with its biological target.
A notable example is the structure-activity relationship approach used to optimize a PqsR inhibitor. acs.org Starting with a known inhibitor, researchers designed new analogues based on its crystal structure complexed with its target. acs.org By overlaying the structures of the initial hit and newly designed compounds, they identified the benzimidazole heterocycle and the R1 substituent as key moieties for improved biological activity. acs.org This led to a hit-to-lead study focusing on exploring steric and lipophilic requirements, introducing polar groups to improve drug-like properties, and further investigating the benzimidazole core. acs.org
This process led to the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, a potent PqsR antagonist, demonstrating the success of rational design in significantly enhancing potency. acs.org Similarly, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as novel 17β-HSD10 inhibitors for Alzheimer's disease based on rational design and SAR studies. rsc.org
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational tool essential for lead optimization. It identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity.
For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a potential target for diabetes, pharmacophore models were developed. nih.govresearchgate.net The best model consisted of three hydrophobic features and two aromatic rings (HHHRR). nih.govresearchgate.net This model was then used to build a three-dimensional quantitative structure-activity relationship (3D-QSAR) model, which successfully correlated the structural features of the compounds with their biological activity. nih.govresearchgate.net The generated 3D contour maps from these studies provide valuable insights into the SAR, guiding the design of new, more potent FXR agonists. nih.govresearchgate.net
Molecular docking simulations are often used in conjunction with pharmacophore modeling to understand the binding interactions between the benzimidazole derivatives and their target proteins. nih.govplantarchives.org These simulations can reveal how even the most and least active compounds bind to the active site, providing a deeper understanding of the structural requirements for activity. nih.gov
Hit-to-lead optimization is the process of modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For a 2-aminobenzimidazole series identified as a candidate for Chagas disease, a multiparametric optimization approach was used, investigating a set of 277 derivatives to refine the balance between potency, selectivity, microsomal stability, and lipophilicity. nih.gov This iterative process of design, synthesis, and testing is fundamental to advancing a chemical series from an initial hit to a viable drug candidate. nih.govnih.gov
Advanced Research Directions and Future Perspectives for N Methyl 1h Benzo D Imidazol 2 Amine
Exploration of Novel Synthetic Strategies and Methodological Advancements
The development of efficient and diverse synthetic methodologies is critical for expanding the chemical space around the N-Methyl-1H-benzo[d]imidazol-2-amine core, enabling the generation of novel derivatives with enhanced biological activities. Traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. acs.orgnih.gov Modern research, however, is shifting towards more sophisticated and efficient techniques.
One promising approach involves microwave-assisted synthesis, which has been successfully employed to prepare derivatives of 1-methyl-1H-benzo[d]imidazol-2-amine. acs.org This method offers significant advantages, including accelerated reaction times and improved yields. For instance, the synthesis of a PqsR inhibitor involved a key step where an epoxide ring opening was conducted with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol in ethanol (B145695) under microwave irradiation at 180 °C. acs.org
Furthermore, multi-step synthetic routes are being designed to construct complex benzimidazole-based molecules. These strategies involve sequential reactions such as nucleophilic substitution, deacetylation, and catalytic hydrogenation to build intricate diamine intermediates, which are then condensed with various aldehydes. acs.orgnih.gov The use of specific oxidizing agents like sodium metabisulfite (B1197395) (Na2S2O5) in ethanol represents a methodological advancement over harsher, traditional reagents. acs.orgnih.gov These evolving synthetic strategies are instrumental in creating libraries of novel compounds for biological screening.
Identification of New Biological Targets and Pathways
A key future perspective for this compound lies in the identification and validation of new biological targets and pathways. The flexibility of the benzimidazole (B57391) structure allows it to interact with a wide range of biomolecules, opening doors to treatments for various diseases.
Recent studies have successfully identified novel targets for derivatives of this scaffold. A significant finding is the potent inhibition of the Pseudomonas aeruginosa quorum sensing receptor PqsR by a 1-methyl-1H-benzo[d]imidazol-2-amine derivative. acs.org This discovery positions the compound as a potential anti-virulence agent to combat bacterial infections, particularly in antibiotic-resistant strains.
Beyond antibacterial applications, benzimidazole derivatives are being explored as anticancer agents. Research has identified human topoisomerase I (Hu Topo I) as a probable target. acs.orgnih.gov These molecules are designed to interfere with DNA-mediated enzymatic processes, inhibiting the proliferation of cancer cells and inducing cell cycle arrest, primarily in the G2/M phase. nih.gov Other identified targets for the broader 1H-benzo[d]imidazol-2-amine family include cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer, as well as α-amylase and α-glucosidase, relevant for antidiabetic therapies. scispace.comnih.govasianpubs.org
| Compound Class | Biological Target | Therapeutic Area | Reference |
| 1-methyl-1H-benzo[d]imidazol-2-amine derivative | PqsR | Antibacterial (Anti-virulence) | acs.org |
| 1H-benzo[d]imidazole derivatives | Human Topoisomerase I | Anticancer | acs.orgnih.gov |
| 1H-benzo[d]imidazol-2-amine derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer | scispace.comasianpubs.org |
| Hybrid benzimidazole-urea derivatives | α-amylase, α-glucosidase | Antidiabetic | nih.gov |
Integration of High-Throughput Screening (HTS) in Drug Discovery
To efficiently explore the therapeutic potential of the vast number of synthesizable this compound derivatives, the integration of High-Throughput Screening (HTS) is essential. HTS allows for the rapid assessment of large chemical libraries against specific biological targets, significantly accelerating the initial stages of drug discovery.
Assays compatible with HTS formats, such as the resazurin (B115843) assay, are already being utilized in studies involving benzimidazole derivatives to determine cytotoxicity and other biological parameters. acs.org The adaptability of such assays to 2D and 3D cell cultures makes them suitable for large-scale screening campaigns. acs.org Future research will likely involve the development and application of customized HTS assays designed to identify molecules that modulate the activity of newly identified targets like PqsR or human topoisomerase I. This approach will enable the rapid identification of "hit" compounds, which can then be optimized into potent "lead" candidates.
Computational Drug Design and Molecular Docking Studies
Computational tools are becoming indispensable in modern medicinal chemistry for guiding the rational design of new drugs. Molecular docking studies, a key component of computational drug design, are being extensively used to predict and analyze the binding of this compound derivatives to their protein targets.
For example, molecular docking was used to evaluate various heterocyclic systems, including benzimidazole, for their binding potential within the PqsR ligand-binding domain, which ultimately guided the synthesis of potent antagonists. acs.org Similarly, docking studies have been performed to understand the molecular adaptations of 1H-benzo[d]imidazol-2-amine derivatives within the active site of cyclooxygenase-2 (COX-2). scispace.comasianpubs.org These in silico assessments help to elucidate structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. This knowledge is crucial for optimizing the potency and selectivity of lead compounds, reducing the time and cost associated with drug development. scispace.com
| Target Protein | Computational Method | Key Finding | Reference |
| PqsR | Molecular Docking | Rationalized the enhanced activity of the benzimidazole scaffold over other heterocycles. | acs.org |
| Cyclooxygenase-2 (COX-2) | Molecular Docking | Investigated binding modes to guide the development of anti-inflammatory agents. | scispace.comasianpubs.org |
| Human Topoisomerase I | Computational Study | Identified Hu Topo I as a probable target for anticancer activity. | acs.org |
Addressing Drug Resistance Challenges
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. Research into this compound derivatives offers a promising avenue to address this challenge by focusing on non-traditional targets, such as virulence factors.
The inhibition of the PqsR quorum sensing system in P. aeruginosa is a prime example of such a strategy. acs.org By interfering with bacterial communication, these compounds reduce the expression of virulence genes and biofilm maturation without directly killing the bacteria. acs.org This anti-virulence approach is thought to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics. Future research will focus on optimizing these PqsR inhibitors and exploring their efficacy in combination with existing antibiotics to enhance their action and potentially re-sensitize resistant strains. acs.org
Development of Green Chemistry Approaches in Industrial Synthesis
As the pharmaceutical industry moves towards more sustainable practices, the development of green chemistry approaches for the synthesis of important chemical intermediates is a major focus. The industrial synthesis of the benzimidazole core, including this compound, stands to benefit significantly from these advancements.
Recent research has highlighted eco-friendly methods for benzimidazole synthesis. One such approach utilizes zinc oxide nanoparticles (ZnO-NPs) as a recyclable catalyst for the cyclocondensation reaction between o-phenylenediamine (B120857) and aromatic aldehydes. mdpi.comresearchgate.net This nano-catalyzed method offers higher yields and shorter reaction times compared to traditional methods. mdpi.com Another green strategy involves conducting the synthesis under solvent-free conditions, which minimizes waste and environmental impact. asianpubs.org These sustainable methodologies not only reduce the ecological footprint of pharmaceutical manufacturing but can also lead to more cost-effective and efficient production processes.
Q & A
Q. Table 1: Representative Synthetic Methods
| Method | Catalyst/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Visible-light-mediated | Catalyst-free, RT, 24h | 85–92 | |
| Copper-catalyzed coupling | CuI (10 mol%), CH3CN, 12h | 70–78 | |
| CBr4-promoted | CBr4 (3 equiv), 80°C, 6h | 78 |
How can structure-activity relationship (SAR) studies optimize bioactivity in N-Methyl derivatives?
Level: Advanced
Answer:
SAR optimization involves iterative structural modifications guided by binding assays and crystallography:
- Fragment-based drug design : Substituents like 7-chloro groups enhance binding to PRMT5/MTA (IC50 = 12 µM). X-ray co-crystal structures (PDB: 8CTB) reveal H-bonds between the –NH2 group and Glu435/Glu444 residues, critical for affinity .
- Lipophilicity adjustments : Lowering clogP (e.g., replacing methyl with polar groups) improves ligand-lipophilicity efficiency (LLE). For example, LLE increased from 3.2 to 4.5 with a hydroxyethyl side chain .
- Biological assays : Neuroprotective activity against mGluR5 is evaluated via calcium flux assays, with IC50 values correlated to acyl chain length and electron-withdrawing substituents .
What spectroscopic and computational techniques characterize this compound?
Level: Basic
Answer:
- IR spectroscopy : Key peaks include N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). NIST data (IR Spectrum ID: 23456) provides reference for impurity detection .
- NMR : ¹H NMR (DMSO-d6) shows singlet for N–CH3 at δ 3.2 ppm and aromatic protons at δ 7.1–7.8 ppm. ¹³C NMR confirms imidazole C2 amine at δ 155 ppm .
- Mass spectrometry : ESI-MS ([M+H]+) at m/z 148.1 aligns with molecular formula C8H9N3 .
How do unexpected reaction pathways occur during synthesis, and how can they be mitigated?
Level: Advanced
Answer:
Unusual mechanisms, such as N-demethylation followed by diarylation , arise under specific conditions:
- Case study : Attempted SNAr amination of 2-chloro-6-isopropoxy-1H-benzo[d]imidazole with 1-methylpiperidinamine led to self-catalyzed diarylation. Kinetic studies revealed the desired product acts as a nucleophile, accelerating byproduct formation .
- Mitigation strategies :
- Lower reaction temperatures (0–5°C) reduce side reactivity.
- Use of bulky bases (e.g., DBU) suppresses demethylation.
- Real-time monitoring via LC-MS identifies intermediates for pathway correction .
What sustainable methodologies exist for synthesizing this compound derivatives?
Level: Advanced
Answer:
Green chemistry approaches focus on solvent-free conditions and reusable catalysts:
- Tetraethylene glycol-bridged catalysts : Enable multi-component reactions (e.g., with aldehydes and nitroethenamine) under solvent-free conditions, achieving 80–90% yield. The catalyst retains activity after 7 cycles .
- Microwave-assisted synthesis : Reduces reaction time from 12h to 30min for imidazo[1,2-a]pyrimidine derivatives, minimizing energy use .
How are impurities and degradation products analyzed for quality control?
Level: Basic
Answer:
- HPLC-MS : Detects sulfoxide/sulfone byproducts (e.g., 5-(phenylsulfinyl)-1H-benzo[d]imidazol-2-amine) during oxidative stress testing. Column: C18, mobile phase: acetonitrile/water (70:30) .
- TLC monitoring : Rf values (0.45 in ethyl acetate/hexane, 1:1) identify unreacted starting materials .
What computational tools predict target binding and pharmacokinetics?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with PRMT5 (PDB: 8CTB), prioritizing fragments with ∆G < -8 kcal/mol .
- QSAR models : Correlate logP and polar surface area (PSA) with blood-brain barrier permeability (e.g., PSA < 90 Ų predicts CNS activity) .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict NMR chemical shifts (<2 ppm error) .
How are biological activities (e.g., antimicrobial, antimalarial) evaluated?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
